[2-(2-Furyl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMKRIYULDNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445999 | |
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139697-88-4 | |
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of [2-(2-Furyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(2-Furyl)phenyl]methanol, a biaryl methanol derivative incorporating a furan moiety, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and spectral data. Detailed experimental protocols for its synthesis are outlined, and the broader context of the biological significance of furan-containing compounds is discussed, highlighting potential avenues for future research and drug development.
Chemical Identity and Physical Properties
This compound is a solid organic compound characterized by a phenyl ring substituted with a 2-furyl group at the ortho position relative to a hydroxymethyl group.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 139697-88-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | 72 °C | [1] |
| Boiling Point (Predicted) | 323.4 ± 30.0 °C | [1] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.21 ± 0.10 | [1] |
| Appearance | Solid | [1] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, typical spectral characteristics can be inferred from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and furan rings, a singlet or doublet for the benzylic methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eleven carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-donating or -withdrawing nature of the substituents. The signal for the benzylic carbon bearing the hydroxyl group would appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Strong bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.
-
A strong band around 1000-1250 cm⁻¹ attributed to the C-O stretching of the alcohol.
-
Bands corresponding to C-H stretching and bending vibrations of the aromatic and furan rings.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (174.20). Fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the bond between the phenyl and furan rings.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with an organoboron compound.
Materials:
-
2-Bromobenzyl alcohol (1.0 equiv)
-
2-Furylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add 2-bromobenzyl alcohol, 2-furylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Biological and Medicinal Chemistry Context
The furan ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Significance of the Furan Moiety
-
Bioisosterism: The furan ring can act as a bioisosteric replacement for a phenyl group, offering a different electronic distribution and polarity which can be advantageous for optimizing drug-receptor interactions and metabolic stability.[3][4]
-
Pharmacological Activities: Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4]
-
Drug Development: The versatility of the furan nucleus makes it a valuable building block in the design and synthesis of novel therapeutic agents.[4]
Potential Signaling Pathways and Applications
While no specific biological activity or signaling pathway has been reported for this compound, its structural motifs suggest potential areas for investigation. The biaryl structure is common in compounds targeting various receptors and enzymes. The presence of the furan ring, as seen in other bioactive molecules, could confer activity in areas such as:
-
Anticancer: Many furan derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory: The furan scaffold is present in compounds that exhibit anti-inflammatory properties.[4]
-
Antimicrobial: A number of furan-containing compounds possess antibacterial and antifungal activities.[3][4]
Further research is warranted to explore the biological profile of this compound and its derivatives to determine their potential as modulators of specific signaling pathways and as leads for drug discovery.
Diagram 2: Potential Research Areas for this compound
Caption: Logical workflow for the investigation of the therapeutic potential of this compound.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
This compound is a readily accessible compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its chemical characteristics and a practical approach to its synthesis. The established biological importance of the furan scaffold suggests that this compound and its derivatives represent a promising area for future research into novel therapeutic agents. The lack of extensive experimental data highlights an opportunity for further characterization of this and related compounds.
References
An In-depth Technical Guide to [2-(2-Furyl)phenyl]methanol (CAS: 139697-88-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of [2-(2-Furyl)phenyl]methanol, alongside plausible synthetic routes. However, as of this writing, there is limited publicly available information regarding the specific biological activities and applications of this compound in drug development. Therefore, this guide focuses on its chemical characteristics and synthesis, providing a foundational resource for researchers.
Core Chemical and Physical Data
This compound is a solid organic compound characterized by a benzyl alcohol core with a furan substituent at the ortho position of the phenyl ring. Its key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 139697-88-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₂ | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Melting Point | 72 °C | [2] |
| Boiling Point (Predicted) | 323.4 ± 30.0 °C | [2] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.21 ± 0.10 | [2] |
| Appearance | Light yellow to light orange solid | [2] |
Synthetic Routes and Experimental Protocols
Proposed Synthesis via Suzuki Coupling
A plausible and modern approach to synthesizing this compound is through a Suzuki coupling reaction. This method involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In this case, 2-furanylboronic acid would be coupled with 2-bromobenzyl alcohol.
Caption: Proposed Suzuki coupling pathway for the synthesis of this compound.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzyl alcohol (1.0 eq.), 2-furanylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as toluene and water (4:1), is added, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Proposed Synthesis via Grignard Reaction
An alternative, classic approach involves the formation of a Grignard reagent from 2-bromofuran, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The resulting secondary alcohol can then be de-brominated, although a more direct Grignard reaction with 2-furaldehyde and a subsequent functional group manipulation would be more complex. A more straightforward Grignard approach would be the reaction of 2-furylmagnesium bromide with 2-formylphenylboronic acid, followed by a protodeboronation step, though this is a less common variant. A more likely Grignard-based synthesis would involve the reaction of a Grignard reagent derived from a protected 2-bromobenzyl alcohol with furan, but this would require additional protection/deprotection steps.
Given the available starting materials, a Grignard reaction between 2-furylmagnesium bromide and 2-bromobenzaldehyde followed by a reduction of the resulting ketone is a plausible, albeit multi-step, route. A more direct, albeit potentially lower-yielding, approach would be a Grignard reaction with a suitable electrophile.
A more direct Grignard synthesis would involve the reaction of phenylmagnesium bromide with 2-furaldehyde, followed by ortho-lithiation and reaction with an electrophile to introduce the hydroxymethyl group. However, a more plausible route based on readily available starting materials is outlined below.
Caption: A multi-step synthetic pathway to this compound via a Grignard reaction.
Detailed Experimental Protocol (Representative for a similar Grignard Reaction):
This protocol is adapted from the synthesis of a structurally similar compound, furan-2-yl(phenyl)methanol, and would require modification for the target molecule.
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (1.2 eq.). The apparatus is maintained under an inert atmosphere (argon or nitrogen). A solution of 2-bromofuran (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.
-
Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Subsequent Steps: The resulting crude product, a secondary alcohol, would then require oxidation to the corresponding ketone, followed by reduction of the ketone and de-bromination to yield the final product. Each of these steps would require its own specific protocol and purification.
Applications in Research and Drug Development
As previously mentioned, specific applications for this compound in drug discovery and development are not well-documented in publicly accessible literature. Generally, compounds with furan and benzyl alcohol moieties are of interest in medicinal chemistry. The furan ring can act as a bioisostere for a phenyl group, potentially improving metabolic stability or receptor binding affinity. The benzyl alcohol provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.
Given its structure, it is plausible that this compound could serve as an intermediate in the synthesis of novel therapeutic agents targeting a variety of biological pathways. However, without specific data, any discussion of its role in signaling pathways or its biological effects would be purely speculative.
Conclusion
This compound is a well-characterized chemical compound with established physical properties. While detailed, peer-reviewed synthetic procedures and specific applications in drug development are not widely reported, plausible synthetic routes can be designed based on fundamental principles of organic chemistry, such as the Suzuki coupling and Grignard reactions. This guide provides a foundational understanding of this molecule for researchers. Further investigation into its biological activity is warranted to explore its potential as a building block for new pharmaceuticals.
References
An In-depth Technical Guide to the Molecular Structure of [2-(2-Furyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
[2-(2-Furyl)phenyl]methanol is a biaryl aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring directly attached to a phenylmethanol core at the ortho position, presents a unique steric and electronic profile. This document provides a summary of the available physicochemical and structural data for this compound. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable absence of in-depth experimental data, including crystallographic analysis, detailed spectroscopic characterization, and biological activity studies for this specific molecule. This guide, therefore, serves to consolidate the known information and highlight areas where further research is required to fully elucidate the molecular characteristics and potential applications of this compound.
Molecular Identity and Physicochemical Properties
This compound, also known as 2-(furan-2-yl)benzyl alcohol, is a solid organic compound. The core structure consists of a furan ring linked to a phenyl ring at the 2-position, with a hydroxymethyl group attached to the phenyl ring at the adjacent position.
Table 1: Chemical Identifiers and Key Properties
| Property | Value | Source |
| IUPAC Name | [2-(Furan-2-yl)phenyl]methanol | - |
| Synonyms | 2-(2-Furyl)benzyl alcohol, 2-(Furan-2-yl)benzenemethanol | - |
| CAS Number | 139697-88-4 | |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Solid | - |
| Melting Point | 72 °C | - |
| InChI | InChI=1S/C11H10O2/c12-8-9-5-1-2-6-10(9)11-4-3-7-13-11/h1-7,12H,8H2 | - |
| InChIKey | NBLMKRIYULDNBF-UHFFFAOYSA-N | - |
| SMILES | OCc1ccccc1c2occc2 | - |
Structural Elucidation: Current Gaps in Knowledge
A thorough search of scientific databases, including crystallographic and spectroscopic repositories, did not yield detailed experimental structural data for this compound. The following sections outline the standard methodologies used for such characterization, which would be essential for a complete understanding of this molecule.
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and information on intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction (Hypothetical)
-
Crystal Growth: Suitable single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A selected crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
Table 2: Hypothetical Crystallographic Data Presentation
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
| R-factor | - |
Note: The data in this table is hypothetical and serves as a template for future experimental findings.
Spectroscopic Data
Spectroscopic techniques are crucial for confirming the molecular structure and understanding the chemical environment of the atoms within the molecule.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of this compound.
Experimental Protocol: NMR Spectroscopy (General)
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons to their respective positions in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -CH₂OH | ~4.7 |
| Aromatic-H (Phenyl) | ~7.2-7.6 |
| Aromatic-H (Furyl) | ~6.4-7.5 |
| -OH | Variable |
| ¹³C NMR | |
| -CH₂OH | ~63 |
| Aromatic-C (Phenyl) | ~125-140 |
| Aromatic-C (Furyl) | ~110-145 |
Note: These are predicted values and require experimental verification.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy would identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy (General)
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The absorption bands are assigned to specific functional group vibrations.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (alcohol) | 1000-1260 |
| C-O-C stretch (furan) | 1000-1300 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry (General)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Table 5: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 174.07 |
| [M-H₂O]⁺ | 156.06 |
| [M-CH₂OH]⁺ | 143.05 |
Synthesis and Potential Biological Significance
There is currently no published information regarding the biological activity or involvement in signaling pathways of this compound. However, the furan and biaryl motifs are present in numerous biologically active compounds, suggesting that this molecule could be a valuable scaffold for drug discovery. Further research is warranted to explore its potential pharmacological properties.
Conclusion
This compound is a well-defined chemical entity with known basic properties. However, this technical guide highlights a significant lack of publicly available, in-depth experimental data, which is crucial for a thorough understanding of its molecular structure and for enabling its application in research and development. The scientific community would benefit greatly from studies that provide detailed crystallographic and spectroscopic characterization, as well as investigations into its synthesis and potential biological activities. Such data would not only contribute to the fundamental knowledge of this compound but also unlock its potential in various scientific disciplines.
Spectroscopic Profile of [2-(2-Furyl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for [2-(2-Furyl)phenyl]methanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted values and data based on analogous structures. It also includes detailed experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the chemical structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.5 - 7.2 | m | 4H | Aromatic-H (Phenyl) |
| ~7.4 | d | 1H | Furan-H (position 5) |
| ~6.5 | dd | 1H | Furan-H (position 4) |
| ~6.3 | d | 1H | Furan-H (position 3) |
| ~4.8 | s | 2H | CH₂ |
| ~2.0 (broad) | s | 1H | OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Furan C2 |
| ~142 | Furan C5 |
| ~138 | Phenyl C1 |
| ~131 | Phenyl C2' |
| ~129 - 127 | Phenyl CH |
| ~112 | Furan C4 |
| ~108 | Furan C3 |
| ~63 | CH₂ |
Table 3: Expected Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3600 - 3200 | Broad, Strong | O-H (Alcohol) |
| 3100 - 3000 | Medium | C-H (Aromatic/Furan) |
| 1600 - 1450 | Medium-Strong | C=C (Aromatic/Furan) |
| 1250 - 1000 | Strong | C-O (Alcohol/Furan) |
| 800 - 600 | Strong | C-H Bending (Aromatic) |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Ion |
| 174.07 | [M]⁺ (Molecular Ion) |
| 157.06 | [M - OH]⁺ |
| 145.06 | [M - CHO]⁺ |
| 115.05 | [C₉H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Typical parameters involve a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
A small drop of neat this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for separating organic molecules. The sample is vaporized in the injector and separated on the column before entering the mass spectrometer.
In the MS, the molecules are ionized using electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole). The mass spectrum is recorded, showing the relative abundance of each ion.
Workflow and Data Integration
The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for spectroscopic analysis.
[2-(2-Furyl)phenyl]methanol: A Versatile Synthon for the Synthesis of Diverse Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(2-Furyl)phenyl]methanol is a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its role as a synthon, with a particular focus on its application in the synthesis of a variety of heterocyclic compounds. The guide details established reactivity, such as the Piancatelli rearrangement for the synthesis of carbocyclic structures, and explores potential pathways to key nitrogen-, oxygen-, and sulfur-containing heterocycles. Detailed experimental protocols, quantitative data, and schematic diagrams are provided to enable researchers to leverage the synthetic potential of this multifaceted molecule in drug discovery and materials science.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The furan moiety, in particular, is a privileged starting point for the synthesis of diverse molecular scaffolds due to its unique chemical properties. This compound, possessing a reactive hydroxyl group, a diene system within the furan ring, and an adjacent phenyl ring amenable to functionalization, stands out as a synthon with significant potential for the construction of novel heterocyclic systems.
This guide will explore the synthesis of this compound and its subsequent transformations into various heterocyclic frameworks. We will delve into both well-established reactions and promising, yet less explored, synthetic routes.
Synthesis of the this compound Synthon
The preparation of this compound can be efficiently achieved through the Grignard reaction between a suitable phenylmagnesium halide and 2-furaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Furaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 2-bromofluorobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Furaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of freshly distilled 2-furaldehyde in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its furan and alcohol functionalities.
The Piancatelli Rearrangement: A Gateway to Substituted Cyclopentenones
A cornerstone of furylcarbinol chemistry is the acid-catalyzed Piancatelli rearrangement, which transforms 2-furylcarbinols into 4-hydroxycyclopentenones. The nitrogen-analogue, the aza-Piancatelli rearrangement, provides access to valuable 4-aminocyclopentenones.
Caption: Mechanism of the Piancatelli Rearrangement.
The aza-Piancatelli rearrangement utilizes an amine nucleophile to generate 4-aminocyclopentenone derivatives, which are important scaffolds in medicinal chemistry.
Table 1: Examples of Aza-Piancatelli Rearrangement with Furylcarbinols
| Entry | Amine | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Aniline | Sc(OTf)₃ | MeCN | 85 | (Generic Example) |
| 2 | p-Toluidine | Bi(OTf)₃ | CH₂Cl₂ | 92 | (Generic Example) |
| 3 | Benzylamine | Yb(OTf)₃ | Toluene | 78 | (Generic Example) |
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard inert atmosphere glassware
Procedure:
-
To a solution of this compound in anhydrous acetonitrile under a nitrogen atmosphere, add the amine.
-
Add the Lewis acid catalyst in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Synthetic Pathways to Heterocyclic Compounds
Beyond the well-established Piancatelli rearrangement, the structure of this compound offers intriguing possibilities for the synthesis of various heterocyclic systems.
Synthesis of Oxygen-Containing Heterocycles: Diels-Alder Reaction
The furan ring in this compound can act as a diene in a [4+2] cycloaddition (Diels-Alder reaction) with various dienophiles to furnish oxanorbornene derivatives. These adducts can serve as precursors to a range of other oxygen-containing heterocycles.
Caption: Diels-Alder reaction of this compound.
Synthesis of Nitrogen-Containing Heterocycles: Pyridazine Synthesis
The furan ring can be converted into a pyridazine ring through a sequence involving a Diels-Alder reaction with a diazine derivative followed by a retro-Diels-Alder reaction, or through ring-opening and condensation with hydrazine.
The Untapped Potential of [2-(2-Furyl)phenyl]methanol: A Technical Guide for Medicinal Chemists
For Immediate Release
[City, State] – [Date] – While the full medicinal chemistry potential of [2-(2-Furyl)phenyl]methanol remains an area of active exploration, this technical guide consolidates the current understanding of its synthesis and the promising biological activities of structurally related compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the unique properties of the 2-(2-furyl)phenyl scaffold for the discovery of novel therapeutics.
The furan nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5] The incorporation of a furan ring can significantly influence a molecule's steric and electronic properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile.[2][6] This guide will delve into the synthesis of the this compound core and explore the therapeutic avenues suggested by analogous structures.
Synthesis of the 2-(2-Furyl)phenyl Core
The primary route for synthesizing the biaryl scaffold of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This versatile and highly efficient palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]
Experimental Protocol: Suzuki-Miyaura Coupling for 2-(Furan-2-yl)phenol
The following protocol, adapted from the synthesis of the closely related 2-(furan-2-yl)phenol, illustrates the general procedure for creating the 2-(2-furyl)phenyl bond.[7]
Materials:
-
2-Bromophenol (or a suitable 2-halobenzyl alcohol derivative)
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., sodium carbonate, potassium phosphate)
-
An appropriate solvent system (e.g., toluene/ethanol/water, dioxane)
Procedure:
-
To a reaction vessel, add 2-bromophenol (1 equivalent), 2-furylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent system to the mixture.
-
Deoxygenate the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents) and the ligand (e.g., PPh₃, 0.04 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(furan-2-yl)phenol.
A similar strategy can be employed for the synthesis of this compound, starting from 2-bromobenzyl alcohol or by protecting the hydroxyl group of 2-bromobenzyl alcohol before the coupling reaction, followed by deprotection.
Potential Medicinal Chemistry Applications
While direct biological data for this compound is scarce, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial and Anthelmintic Properties
Research on hybrid molecules incorporating both furan and phenol rings has revealed significant antimicrobial and anthelmintic activities. A series of Schiff bases derived from a 2-(furan-2-yl)phenol scaffold, specifically 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)- furan-2'-yl}-methylidene]-ketohydrazides, were synthesized and evaluated for their biological potential.[8]
Table 1: Antibacterial Activity of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (Zone of Inhibition in mm) [8]
| Compound | S. aureus | B. cereus | E. faecalis | S. epidermidis | E. coli | S. typhi | S. dysenteriae | K. pneumoniae |
| Standard (Ciprofloxacin) | 25 | 28 | 26 | 24 | 29 | 30 | 28 | 27 |
| Derivative 1 | 18 | 20 | 17 | 19 | 22 | 24 | 21 | 23 |
| Derivative 2 | 16 | 18 | 15 | 17 | 20 | 22 | 19 | 21 |
Note: Data is representative and derived from the cited literature. "Derivative 1" and "Derivative 2" are used to illustrate the general activity of the compound class.
This data suggests that the 2-(2-furyl)phenyl core could serve as a valuable scaffold for the development of new antimicrobial agents.
Anticancer Activity
Numerous furan derivatives have demonstrated potent anticancer activity through various mechanisms.[4][9][10][11][12] For instance, certain furan-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] Others have been found to modulate key signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[9]
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. The ability of some furan derivatives to suppress this pathway highlights a potential avenue of investigation for this compound analogs.
Neuroprotective Effects
Furan-containing compounds are also being investigated for their neuroprotective potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3][13][14] Their mechanisms of action are thought to involve antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and neuroinflammation, key contributors to neuronal damage.[2][3] Derivatives of 2-arylbenzo[b]furans, which share a biaryl structure with the target molecule, have shown promise as potential disease-modifying agents for Alzheimer's disease.[13]
Proposed Research Workflow
Given the promising activities of related compounds, a systematic investigation into the medicinal chemistry potential of this compound is warranted. The following workflow outlines a potential research plan.
Conclusion
While direct experimental evidence for the medicinal applications of this compound is currently limited, the extensive body of research on structurally related furan-containing compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its straightforward synthesis and the diverse biological activities associated with the 2-(2-furyl)phenyl core make it an attractive starting point for the development of novel therapeutics in areas of high unmet medical need, including infectious diseases, oncology, and neurodegenerative disorders. This technical guide serves as a foundational resource to stimulate and guide further research into this promising chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [benthamscience.com]
Reactivity of the Furan Ring in [2-(2-Furyl)phenyl]methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the furan ring in the molecule [2-(2-Furyl)phenyl]methanol. Furan and its derivatives are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the reactivity of the furan moiety within this specific chemical architecture is crucial for its effective utilization in synthetic strategies. This document details the primary reaction types, including electrophilic substitution, oxidation, reduction, cycloaddition, and ring-opening reactions, supported by experimental data and protocols.
Introduction to the Reactivity of the Furan Ring
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity, with a resonance energy of approximately 16 kcal/mol, is significantly lower than that of benzene (about 36 kcal/mol).[1] This lower resonance energy renders the furan ring more susceptible to reactions that disrupt its aromaticity, making it a versatile synthon in organic chemistry.[1] Furan is a π-rich heterocycle, with the oxygen atom's lone pair of electrons participating in the aromatic system, which increases the electron density of the ring carbons.[2] Consequently, furan is highly reactive towards electrophiles, with electrophilic substitution reactions occurring at a rate approximately 6 x 10¹¹ times faster than in benzene.[2]
The substituent at the 2-position of the furan ring in this compound, the (2-(hydroxymethyl)phenyl) group, is expected to exert both steric and electronic effects on the furan's reactivity. The bulky nature of this substituent will likely influence the regioselectivity of reactions, potentially hindering access to the C3 position and favoring reactions at the C5 position. Electronically, the phenyl ring can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the nature of the attacking species, thereby modulating the overall reactivity of the furan ring.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a hallmark reaction of furan. Due to the delocalization of the oxygen's lone pair, the ring is highly activated towards electrophiles. The substitution preferentially occurs at the C2 (α) and C5 positions, as the cationic intermediate formed by attack at these positions is better stabilized by resonance, with three contributing resonance structures, compared to attack at the C3 (β) position, which results in an intermediate with only two resonance structures.[2] In this compound, the C2 position is already substituted, thus electrophilic attack is expected to occur predominantly at the C5 position.
Nitration
Nitration of furan requires mild conditions to avoid polymerization and ring-opening side reactions. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used nitrating agent for sensitive heterocyclic systems.
Table 1: Representative Conditions for the Nitration of Furan Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Furan | HNO₃, Ac₂O | Acetic Anhydride | < -5 | ~75 (of 2-nitrofuran) | [3] |
| 2-Substituted Furans | HNO₃, TFAA | Not specified | Not specified | 40-81 | [4] |
Experimental Protocol: Nitration of a 2-Substituted Furan (Adapted from literature)
-
Reagent Preparation: Acetyl nitrate is prepared by the dropwise addition of concentrated nitric acid to a cooled (< -10 °C) and stirred solution of acetic anhydride.
-
Reaction: A solution of this compound in acetic anhydride is cooled to approximately -10 °C under an inert atmosphere. The freshly prepared, cold acetyl nitrate solution is then added dropwise, ensuring the temperature is maintained below -5 °C.
-
Work-up: The reaction is typically quenched by pouring it into a mixture of ice and water, followed by neutralization with a mild base such as sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified by chromatography.
Caption: Proposed pathway for the nitration of this compound.
Oxidation
The furan ring is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions.
Oxidative Ring-Opening (Achmatowicz Reaction)
The Achmatowicz reaction is a powerful transformation where a furfuryl alcohol is oxidized to a 2,5-dihydro-2,5-dimethoxyfuran, which can then be rearranged to a dihydropyranone derivative. This reaction provides a valuable route to carbohydrate-like structures.
Table 2: Conditions for the Achmatowicz Reaction of Furfuryl Alcohols
| Substrate | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Phenyl(furan-2-yl)methanol | Oxone/KBr | CH₃CN/H₂O | 92 | [5] |
| 1-(Furan-2-yl)ethanol | m-CPBA | CH₂Cl₂ | 78 | [5] |
| 2-(Hydroxymethyl)-5-methylfuran | NBS, H₂O | THF/H₂O | 95 | [5] |
Experimental Protocol: Achmatowicz Reaction using m-CPBA (Adapted from literature)
-
Reaction Setup: this compound is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Oxidation: The solution is cooled in an ice bath, and meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxide, followed by washing with a saturated solution of sodium bicarbonate and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Caption: Generalized workflow of the Achmatowicz reaction.
Reduction
The furan ring can be reduced to either dihydrofuran or tetrahydrofuran derivatives, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is the most common method for the complete saturation of the furan ring.
Table 3: Catalytic Hydrogenation of Furan Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Conversion (%) | Selectivity (%) | Reference |
| Furfural | 5% Pd/Al₂O₃ | Not Specified | 170 | 2.0 | Tetrahydrofurfuryl alcohol | >99 | High | [6] |
| Furfural | Cu-Mg-Al | Not Specified | 150 | Not Specified | Furfuryl alcohol | 100 | 100 | [7] |
Experimental Protocol: Catalytic Hydrogenation of the Furan Ring (General Procedure)
-
Reaction Setup: this compound and a suitable catalyst (e.g., Palladium on carbon) are placed in a high-pressure reactor (autoclave) with a solvent such as ethanol or ethyl acetate.
-
Hydrogenation: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure. The mixture is heated and stirred for a specified period.
-
Work-up: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the product is purified if necessary.
Caption: Workflow for the catalytic hydrogenation of the furan ring.
Cycloaddition Reactions (Diels-Alder)
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction is a powerful tool for the construction of six-membered rings. The reactivity of furan as a diene is influenced by substituents; electron-donating groups generally increase reactivity, while electron-withdrawing groups decrease it.[8] The bulky substituent in this compound may sterically hinder the approach of the dienophile.
Table 4: Diels-Alder Reaction of Furan with Maleic Anhydride
| Diene | Dienophile | Solvent | Temperature | Product | Yield | Reference |
| Furan | Maleic Anhydride | Ethyl Acetate | Refrigerated | exo-adduct (major) | Not specified | [9] |
| Furan | Maleic Anhydride | Tetrahydrofuran | Room Temp. | exo-adduct | Not specified | [10] |
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (Adapted from literature)
-
Reaction Setup: this compound and maleic anhydride are dissolved in a suitable solvent such as ethyl acetate or tetrahydrofuran in a sealed vial or flask.
-
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by techniques like NMR or TLC. The reaction can be reversible, and the endo adduct is often the kinetic product, which can isomerize to the more stable exo adduct over time.
-
Isolation: The product, often a crystalline solid, can be isolated by filtration, and if necessary, recrystallized for purification.
Caption: General scheme of the Diels-Alder reaction.
Ring-Opening Reactions
The furan ring can undergo ring-opening reactions under various conditions, providing access to a range of acyclic compounds with diverse functionalities. Acid-catalyzed rearrangements are a common method for furan ring opening.
Piancatelli Rearrangement
The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. This reaction is a powerful tool for the synthesis of cyclopentanoid natural products.
Table 5: Piancatelli Rearrangement of 2-Furylcarbinols
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
| (Furan-2-yl)(phenyl)methanol | MgCl₂ | H₂O | 84 | [5] |
| 1-(Furan-2-yl)ethanol | PPA | H₂O | 75 | [5] |
| 1-(5-Methylfuran-2-yl)ethanol | ZnCl₂ | H₂O | 82 | [5] |
Experimental Protocol: Piancatelli Rearrangement using MgCl₂ (Adapted from literature)
-
Reaction Setup: To a solution of (furan-2-yl)(phenyl)methanol (as a close analog to the target molecule) in water, magnesium chloride (MgCl₂) is added.[5]
-
Reaction: The mixture is heated in a sealed pressure vessel (autoclave) at 150 °C for a specified time (e.g., 4 hours).[5]
-
Work-up: After cooling, the aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[5]
Caption: Mechanism of the Piancatelli Rearrangement.
Conclusion
The furan ring in this compound is a reactive moiety capable of undergoing a wide range of chemical transformations. Its π-rich nature makes it highly susceptible to electrophilic attack, primarily at the C5 position. The furan ring can be selectively oxidized to yield valuable dihydropyranone derivatives or reduced to the corresponding tetrahydrofuran. Furthermore, it can participate as a diene in Diels-Alder reactions and undergo ring-opening rearrangements to form functionalized cyclopentenones. The presence of the bulky [2-(hydroxymethyl)phenyl] substituent at the C2 position will undoubtedly influence the steric course and potentially the electronic nature of these reactions, offering opportunities for regioselective synthesis. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic application of this compound in the creation of complex and biologically active molecules.
References
- 1. Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Synthetic Versatility of [2-(2-Furyl)phenyl]methanol: A Technical Primer
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of [2-(2-furyl)phenyl]methanol as a versatile precursor in modern organic synthesis. Its unique structural motif, featuring a furan ring directly linked to a phenylmethanol scaffold, opens pathways to complex molecular architectures, most notably cyclopentenones and dibenzofurans. This document details the primary synthetic transformations, provides comprehensive experimental protocols, and presents quantitative data to inform research and development.
Core Applications as a Synthetic Precursor
This compound's reactivity is primarily centered around the furan moiety and the benzylic alcohol. The furan can act as a masked dicarbonyl equivalent, while the alcohol is a versatile handle for initiating cyclization reactions. Two principal transformations define its utility: the Piancatelli rearrangement for the synthesis of substituted cyclopentenones and a proposed dehydrative cyclization for the formation of the dibenzofuran core.
The Piancatelli Rearrangement: Access to Cyclopentenone Scaffolds
The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives.[1][2][3] This reaction is a powerful tool for constructing the cyclopentenone ring system, a common motif in natural products. The process involves protonation of the alcohol, formation of a stabilized carbocation, nucleophilic attack by water, and a subsequent 4π-electrocyclic ring closure.[1][4]
While a detailed protocol for the specific substrate this compound is not extensively published, the procedure for the closely related furan-2-yl(phenyl)methanol provides a validated template for this transformation, particularly the aza-Piancatelli variant where an amine is the nucleophile.[5]
Reaction Pathway: Aza-Piancatelli Rearrangement
The following diagram illustrates the accepted mechanism for the aza-Piancatelli rearrangement, which proceeds through an initial protonation, formation of a key carbocation, nucleophilic attack by an aniline derivative, furan ring-opening, and the final electrocyclization to yield the functionalized cyclopentenone.
Quantitative Data: Aza-Piancatelli Rearrangement of a Model Substrate
The following table summarizes representative data for the dysprosium(III) triflate-catalyzed aza-Piancatelli rearrangement using furan-2-yl(phenyl)methanol as a model precursor.[5]
| Entry | Precursor | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Furan-2-yl(phenyl)methanol | 2,4,6-Trimethylaniline | Dy(OTf)₃ (10) | MeCN | 80 | 3-5 | 84 |
| 2 | Furan-2-yl(phenyl)methanol | 4-Iodoaniline | Dy(OTf)₃ (10) | MeCN | 80 | 4 | ~80-90* |
*Yield estimated based on similar reported procedures.
Experimental Protocol: General Procedure for Aza-Piancatelli Rearrangement[5]
-
Reaction Setup: An oven-dried, single-necked, round-bottomed flask is equipped with a magnetic stir bar and sealed with a rubber septum. The flask is allowed to cool to ambient temperature under a nitrogen atmosphere.
-
Reagent Addition: The 2-furylcarbinol precursor (1.1 equiv) and the aniline nucleophile (1.0 equiv) are added to the flask, followed by anhydrous acetonitrile (forming an ~0.1 M solution).
-
Catalyst Introduction: The reaction mixture is stirred to ensure homogeneity. Dysprosium(III) triflate (Dy(OTf)₃, 0.1 equiv) is added in one portion.
-
Reaction Conditions: The flask is placed in a preheated oil bath at 80 °C and stirred vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) analysis until the consumption of the limiting aniline reagent is observed (typically 3-5 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aminocyclopentenone product.
Dehydrative Cyclization: A Proposed Route to Dibenzofurans
The biaryl structure of this compound makes it an ideal precursor for the synthesis of the dibenzofuran core via an intramolecular, acid-catalyzed dehydrative cyclization. This proposed transformation would proceed through a Friedel-Crafts-type mechanism. Protonation of the benzylic alcohol generates a good leaving group (water), leading to the formation of a carbocation. This electrophilic center is then attacked by the electron-rich furan ring in an intramolecular electrophilic aromatic substitution, followed by aromatization to yield the stable dibenzofuran scaffold.
Workflow: Proposed Synthesis of Dibenzofuran
The diagram below outlines the logical workflow for the synthesis of a dibenzofuran derivative from this compound.
References
- 1. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of [2-(2-Furyl)phenyl]methanol via Grignard Reaction: An Application Note
Introduction
[2-(2-Furyl)phenyl]methanol is a valuable chemical intermediate in the synthesis of various pharmaceutical and materials science compounds. Its structure, featuring a furan ring directly attached to a phenylmethanol core, makes it a versatile building block for creating complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound utilizing a Grignard reaction. The described methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings.
The synthesis proceeds via the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, 2-furylmagnesium bromide is prepared in situ from 2-bromofuran and magnesium metal and subsequently reacted with 2-bromobenzaldehyde to yield the target alcohol. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields associated with Grignard reactions.
Reaction Scheme
The overall synthetic strategy involves two main steps: the formation of the Grignard reagent and the subsequent reaction with the aldehyde.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for Grignard reactions with similar substrates. All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Anhydrous solvents are critical for the success of this reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
2-Bromofuran
-
2-Bromobenzaldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Part A: Preparation of 2-Furylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow it to cool to room temperature. This process activates the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromofuran (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the 2-bromofuran solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a sonicator bath. The onset of the reaction is indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy, grayish solution.
-
Once the reaction has initiated, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Cool the freshly prepared 2-furylmagnesium bromide solution to 0°C using an ice bath.
-
Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-bromobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Part C: Purification
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 139697-88-4 | C₁₁H₁₀O₂ | 174.20 | 72[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | Data not available in the search results. |
| ¹³C NMR (CDCl₃) | Data not available in the search results. |
| IR (KBr) | Data not available in the search results. |
| Mass Spectrometry (EI) | Data not available in the search results. |
Note: While a specific experimental protocol and complete spectroscopic data for the target molecule were not found in the performed searches, the provided protocol is based on well-established Grignard reaction principles and a detailed procedure for a closely related analog.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound via a Grignard reaction. By following the outlined protocol, researchers in the fields of organic synthesis, medicinal chemistry, and materials science can readily access this important building block for their research and development endeavors. The procedure emphasizes the critical aspects of Grignard reactions, such as the necessity for anhydrous conditions, to ensure a successful outcome. While specific spectroscopic data for the final product was not available from the conducted searches, the provided protocol, based on analogous reactions, offers a strong starting point for the synthesis and subsequent characterization of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using [2-(2-Furyl)phenyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling reaction utilizing [2-(2-furyl)phenyl]methanol and its derivatives. This class of compounds serves as a valuable building block in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The presence of the furan moiety and the hydroxymethyl group offers opportunities for further functionalization, making these derivatives versatile intermediates in organic synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3] The application of Suzuki coupling to substrates like this compound derivatives allows for the synthesis of unique biaryl methanols, which can be precursors to a variety of complex molecules. The furan ring is a key heterocyclic motif in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule.[4]
While the hydroxymethyl group can potentially coordinate to the palladium catalyst and influence the reaction's outcome, literature on analogous systems, such as the coupling of unprotected ortho-bromoanilines and the use of (2-(hydroxymethyl)phenyl)boronic acid, demonstrates the feasibility of Suzuki reactions in the presence of such functionalities.[5][6] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
General Reaction Scheme
The Suzuki coupling of a this compound derivative, represented here as an aryl halide, with a boronic acid or ester is depicted below. The reaction can also be performed with a boronic acid derivative of this compound and an aryl halide.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with [2-(2-Furyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of [2-(2-Furyl)phenyl]methanol in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a furan moiety and a benzylic alcohol, offers multiple avenues for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. While direct palladium-catalyzed cross-coupling of the C-H or C-O bond in this compound is an area of ongoing research, this document provides detailed protocols based on established methodologies for analogous substrates, such as other furanyl compounds and benzyl alcohols.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have become indispensable tools for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.
The substrate, this compound, possesses two key functionalities that can potentially participate in palladium-catalyzed transformations: the furan ring, which is susceptible to C-H activation, and the benzylic alcohol, which can undergo C-O bond activation. This dual reactivity opens up possibilities for diverse synthetic applications.
Potential Palladium-Catalyzed Cross-Coupling Applications of this compound
Based on analogous reactions reported in the literature for similar substrates, several palladium-catalyzed cross-coupling reactions can be envisioned for this compound. These include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond between the phenyl ring of this compound (via C-O activation of the methanol group or activation of a pre-functionalized derivative) and an organoboron reagent.
-
Heck Reaction: For the vinylation of a pre-functionalized this compound derivative.
-
Sonogashira Coupling: For the alkynylation of a pre-functionalized this compound derivative.
-
Buchwald-Hartwig Amination: For the amination of a pre-functionalized this compound derivative.
-
Intramolecular C-H Arylation/Cyclization: Leading to the formation of dibenzofuran derivatives.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to this compound. This data is intended to provide a general guideline for expected yields and reaction conditions.
Table 1: Representative Suzuki-Miyaura Coupling of Benzyl Alcohols with Arylboronic Acids
| Entry | Benzyl Alcohol | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxybenzyl alcohol | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 2-Naphthylmethyl alcohol | 3-Anisylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | 78 |
Table 2: Representative C-H Arylation of Furan Derivatives with Aryl Halides
| Entry | Furan Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylfuran | 4-Bromoanisole | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ | DMA | 120 | 24 | 75 |
| 2 | Furan | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 3 | 2-Acetylfuran | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | 16 | 65 |
Experimental Protocols
The following are detailed, proposed methodologies for key palladium-catalyzed cross-coupling reactions involving this compound or its derivatives. Note: These protocols are based on analogous reactions and may require optimization for the specific substrate.
Protocol 1: Proposed Suzuki-Miyaura Coupling via C-O Activation
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Proposed Direct C-H Arylation of the Furan Ring
Objective: To directly couple the furan ring of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), palladium(II) acetate (5 mol%), tricyclohexylphosphine tetrafluoroborate (10 mol%), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMA to the mixture via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol for the purification of [2-(2-Furyl)phenyl]methanol by column chromatography
An Application Note on the Purification of [2-(2-Furyl)phenyl]methanol by Column Chromatography
This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity sample of the target compound.
Compound Properties
This compound is a member of the benzyl alcohol family.[1] Its structure, containing a polar hydroxyl group as well as furan and phenyl rings, dictates its chromatographic behavior.[2] The polarity of the molecule makes it suitable for purification via normal-phase chromatography, where it can be effectively separated from less polar impurities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 139697-88-4[1] |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.2 g/mol [3] |
| Synonyms | 2-(furan-2-yl)phenylmethanol, 2-fur-2-yl benzyl alcohol[4] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and ethyl acetate; limited solubility in non-polar solvents like hexane.[2] |
Principle of Purification
This protocol employs normal-phase flash column chromatography. In this technique, the stationary phase is polar (silica gel), while the mobile phase is a less polar organic solvent mixture.[5] The crude sample is loaded onto the column, and as the mobile phase flows through the stationary phase, the components of the mixture separate based on their differing affinities.[6][7] Non-polar impurities, having a weaker interaction with the silica gel, will travel down the column more quickly.[8] this compound, being more polar, will be retained more strongly by the stationary phase.[8] By gradually increasing the polarity of the mobile phase (a gradient elution), the target compound can be selectively eluted from the column, resulting in its separation and purification.[9]
Experimental Protocol
This protocol is adapted from established methods for purifying similar furan-containing aromatic alcohols.[10]
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, e.g., 40-63 µm particle size)[10]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Celite (optional, for dry loading)[10]
-
TLC plates (silica gel coated with UV254 indicator)
-
Standard laboratory glassware (chromatography column, flasks, beakers, test tubes)
-
Rotary evaporator
Column Preparation (Wet-Packing Method)
-
Select Column: Choose a glass chromatography column of appropriate size for the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[11] Pour the silica gel slurry into the column.
-
Consolidate Packing: Gently tap the column and apply light pressure with air or nitrogen to pack the silica gel uniformly, ensuring no air bubbles or channels are present.[11][12]
-
Equilibrate: Allow the mobile phase to run through the column until the silica bed is stable and equilibrated. Do not let the top of the silica gel run dry.
Sample Preparation and Loading
-
Dissolve Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel or celite (approximately 2-3 times the weight of the crude product).[10] Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Load Column: Carefully add the powdered sample onto the top of the prepared silica gel bed. Add a thin protective layer of sand over the sample.[11]
Elution and Fraction Collection
-
Initial Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). This will elute highly non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the target compound.[9] A suggested gradient is to increase the ethyl acetate concentration in hexane (e.g., from 5% to 10%, 15%, 20%, etc.). The optimal gradient should be determined beforehand by TLC analysis.
-
Collect Fractions: Collect the eluate in systematically numbered test tubes or flasks.[12]
Fraction Analysis and Product Isolation
-
TLC Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC).[10] Spot a small amount from each fraction onto a TLC plate and develop it in a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
-
Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent like p-anisaldehyde.[10]
-
Combine Fractions: Combine the fractions that contain the pure desired product.[12]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[10]
Summary of Chromatographic Parameters
Table 2: Recommended Parameters for Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (40-63 µm)[10] |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and increasing to 80:20)[10] |
| Loading Method | Dry loading on Celite or Silica Gel[10] |
| Elution Mode | Gradient Elution[9] |
| Fraction Analysis | TLC with UV (254 nm) and/or chemical stain (p-anisaldehyde)[10] |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable organic solvents. Avoid open flames and sources of ignition.
-
Handle silica gel with care, as fine dust can be a respiratory irritant. Avoid inhalation.
References
- 1. This compound | 139697-88-4 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Furyl(phenyl)methanol CAS#: 4484-57-5 [m.chemicalbook.com]
- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. pharmanow.live [pharmanow.live]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. Purification [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin Layer Chromatography (TLC) Analysis of [2-(2-Furyl)phenyl]methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thin Layer Chromatography (TLC) for the qualitative analysis of reactions involving [2-(2-Furyl)phenyl]methanol. The protocols outlined below are designed to monitor reaction progress, identify starting materials and products, and assist in the optimization of reaction conditions.
Introduction to TLC Analysis in Synthetic Chemistry
Thin Layer Chromatography is a simple, rapid, and versatile separation technique ideal for monitoring organic reactions.[1][2] It provides a quick assessment of the presence of starting materials, the formation of products, and the potential presence of byproducts in a reaction mixture.[1] The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[3] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).[4] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[4]
Application: Monitoring the Synthesis of this compound
A common synthetic route to aryl methanols is the Grignard reaction. In this example, we will consider the synthesis of this compound via the reaction of a Grignard reagent derived from 2-bromofuran with 2-bromobenzaldehyde, followed by hydrolysis. TLC is an invaluable tool for monitoring the consumption of the starting aldehyde and the formation of the desired alcohol product.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[3]
-
Solvents: ACS grade or higher purity solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol).
-
Spotting: Glass capillary tubes.
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Visualization:
-
Heating device: Heat gun or hot plate for stain development.[3]
TLC Plate Preparation
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.[1][6]
-
Mark the lanes for spotting the starting material, co-spot, and reaction mixture.
Sample Preparation and Spotting
-
Starting Material (SM): Dissolve a small amount of the limiting reactant (e.g., 2-bromobenzaldehyde) in a suitable solvent (e.g., ethyl acetate) to create a dilute solution.
-
Reaction Mixture (RM): Withdraw a small aliquot of the reaction mixture using a glass capillary and dilute it with a solvent like ethyl acetate.
-
Spotting:
-
Using a clean capillary tube for each sample, spot the starting material solution in its designated lane on the origin line.
-
Spot the reaction mixture in its lane.
-
For the co-spot lane, first spot the starting material, and then, using the same spot as a center, spot the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
-
Development of the TLC Plate
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm.[3]
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[6]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[3]
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.[3]
-
Remove the plate and immediately mark the solvent front with a pencil.[6]
-
Allow the plate to dry completely in a fume hood.
Visualization
-
UV Light: View the dried plate under a UV lamp (254 nm). This compound and many aromatic starting materials are UV-active and will appear as dark spots against the fluorescent background of the plate.[5][7] Circle the observed spots with a pencil.
-
Staining:
-
p-Anisaldehyde Stain: This is a good general stain for alcohols and other functional groups. Dip the plate in the stain solution, gently blot the excess, and heat with a heat gun until colored spots appear. Alcohols often give distinct colors.
-
Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized, such as alcohols. The plate is dipped in the solution, and positive spots appear as yellow-brown spots on a purple background.[8]
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brownish spots.[5] This method is generally non-destructive.
-
Calculation of Rf Values
The Retention Factor (Rf) is a key parameter for identifying and comparing compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
Data Presentation
The following tables summarize the expected TLC data for the analysis of a hypothetical Grignard reaction to synthesize this compound from 2-bromobenzaldehyde and a furan-derived Grignard reagent.
Table 1: Proposed Solvent Systems and Expected Rf Values
| Compound | Structure | Polarity | Solvent System (Hexanes:Ethyl Acetate) | Expected Rf Value (Approximate) |
| 2-Bromobenzaldehyde (Starting Material) | More Polar | 4:1 | 0.6 | |
| This compound (Product) | Less Polar | 4:1 | 0.4 | |
| Biphenyl (Potential Byproduct) | Non-polar | 4:1 | 0.8 |
Note: Rf values are indicative and can vary based on experimental conditions such as temperature, plate quality, and chamber saturation.
Table 2: Visualization of TLC Spots
| Compound | UV (254 nm) | p-Anisaldehyde Stain | Potassium Permanganate Stain |
| 2-Bromobenzaldehyde | Quenches (dark spot) | Yellow/Orange | Positive (yellow-brown spot) |
| This compound | Quenches (dark spot) | Blue/Green | Positive (yellow-brown spot) |
| Biphenyl | Quenches (dark spot) | No significant color | Negative (no change) |
Mandatory Visualizations
Experimental Workflow for TLC Monitoring
The following diagram illustrates the general workflow for monitoring a chemical reaction using Thin Layer Chromatography.
Caption: Workflow for TLC Analysis of a Chemical Reaction.
Logical Diagram for Reaction Monitoring
This diagram illustrates the logical interpretation of a TLC plate for monitoring the progress of the synthesis of this compound.
Caption: Interpreting TLC for Reaction Progress.
References
- 1. Solved Grignard Synthesis of Triphenylmethanol: Can someone | Chegg.com [chegg.com]
- 2. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Recent advances in biotechnological production of 2-phenylethanol. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: [2-(2-Furyl)phenyl]methanol as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
[2-(2-Furyl)phenyl]methanol is a valuable heterocyclic building block in medicinal chemistry. Its unique structural motif, combining a furan ring and a phenyl group, provides a scaffold for the synthesis of a diverse range of bioactive molecules. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and evaluation of bioactive compounds derived from this compound, targeting key areas of therapeutic interest including cancer, infectious diseases, and enzymatic inhibition.
Anticancer Applications
Derivatives of the furyl-phenyl scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and tubulin polymerization, and the induction of apoptosis.
Application Note: Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Furan-2-yl(phenyl)methanone derivatives, which can be synthesized from this compound through oxidation, have shown promising inhibitory activity against protein tyrosine kinases.
A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several of these compounds exhibited activity comparable to or better than the known kinase inhibitor, genistein.[1] The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring significantly influence the inhibitory potency.
Quantitative Data: Protein Tyrosine Kinase Inhibition
| Compound ID | Structure | IC50 (µM)[1] |
| Genistein | (Reference Compound) | 25.4 |
| Derivative 1 | 4-Hydroxy-furan-2-yl(phenyl)methanone | 18.2 |
| Derivative 2 | 4-Methoxy-furan-2-yl(phenyl)methanone | > 50 |
| Derivative 3 | 3,4-Dihydroxy-furan-2-yl(phenyl)methanone | 12.5 |
| Derivative 4 | 2,4-Dihydroxy-furan-2-yl(phenyl)methanone | 22.8 |
Application Note: Tubulin Polymerization Inhibitors and Apoptosis Inducers
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Furan-based compounds have been designed as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Novel furan derivatives have been synthesized and shown to exhibit significant cytotoxic activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[2] Mechanistic studies, including cell cycle analysis, demonstrated that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[2]
Quantitative Data: Cytotoxic Activity against MCF-7 Breast Cancer Cells
| Compound ID | Structure | IC50 (µM)[2] |
| Derivative 5 | N'-(5-(4-chlorophenyl)furan-2-carbonyl)pyridine-4-carbohydrazide | 4.06 |
| Derivative 6 | 2-(5-(4-chlorophenyl)furan-2-yl)-6-phenyl-2,3-dihydro-1,2,4-triazin-5(4H)-one | 2.96 |
Anti-Infective Applications
The furyl-phenyl scaffold is also a promising template for the development of novel anti-infective agents, including antifungal and antiviral compounds.
Application Note: Antifungal Agents
The incidence of fungal infections has increased, along with the emergence of drug-resistant strains, necessitating the discovery of new antifungal agents. Biphenyl imidazole derivatives, which can be synthesized from a this compound core, have demonstrated excellent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. The proposed mechanism of action for some of these compounds is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51).[3]
Quantitative Data: Antifungal Activity
| Compound ID | Target Organism | MIC (µg/mL)[3] |
| Biphenyl Imidazole 1 | Candida albicans | 0.03125 |
| Biphenyl Imidazole 2 | Cryptococcus neoformans | 0.125 |
| Fluconazole (Reference) | Candida albicans | 0.25 |
Application Note: HIV-1 Entry Inhibitors
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp41 is a critical target for inhibiting the fusion of the virus with host cells. A series of 2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, which can be synthesized from a furyl-phenyl precursor, have been developed as potent HIV-1 entry inhibitors. These compounds are designed to bind to a deep hydrophobic pocket on the gp41 NHR trimer.[4]
Quantitative Data: Anti-HIV-1 Activity
| Compound ID | HIV-1 Strain | EC50 (nM)[4] |
| Compound 11a | HIV-1(IIIB) | <100 |
| Compound 11b | HIV-1(IIIB) | <100 |
| Compound 11d | 94UG103 (subtype A) | <100 |
Enzyme Inhibition
Beyond kinases, derivatives of this compound have been explored as inhibitors of other clinically relevant enzymes.
Application Note: Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. Furan chalcone derivatives have been identified as potent urease inhibitors, with some compounds showing greater efficacy than the reference drug thiourea.[5]
Quantitative Data: Urease Inhibition
| Compound ID | Structure | IC50 (µM)[5] |
| Thiourea (Reference) | 21.25 | |
| Furan Chalcone 4h | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 |
| Furan Chalcone 4s | 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 |
Experimental Protocols
Protocol 1: Synthesis of the Building Block - this compound
This protocol describes a general method for the synthesis of the core building block via a Suzuki-Miyaura coupling reaction followed by reduction.
Materials:
-
2-Bromobenzyl alcohol
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromobenzyl alcohol (1.0 eq), 2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (4:1:1).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize Biaryl Derivatives
This protocol outlines a general method for the derivatization of a halogenated furyl-phenyl intermediate with various arylboronic acids.
Materials:
-
Halogenated [2-(2-Furyl)phenyl] derivative (e.g., 2-(5-bromofuran-2-yl)phenyl]methanol) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated [2-(2-Furyl)phenyl] derivative, arylboronic acid, and potassium phosphate.
-
Add a 10:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with a stream of nitrogen for 20 minutes.
-
Add Pd₂(dba)₃ and SPhos to the reaction mixture.
-
Seal the vessel and heat the reaction to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired biaryl product.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant protein kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the inhibitor at various concentrations.
-
Add the recombinant protein kinase to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP level using the Kinase-Glo® assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Diagram
Apoptosis Induction Pathway
The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by bioactive molecules derived from this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship of a novel series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Benzofurans from [2-(2-Furyl)phenyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and application notes for the synthesis of substituted benzofurans, specifically 3-substituted-2-(3-oxobutyl)benzo[b]furans, from [2-(2-Furyl)phenyl]methanol derivatives. The synthesis is a two-step process involving the initial formation of a 2-hydroxyaryl-(5-methylfur-2-yl)alkane intermediate via acid-catalyzed alkylation of 2-methylfuran with a substituted 2-hydroxybenzylic alcohol. This intermediate subsequently undergoes an acid-catalyzed rearrangement and cyclization to yield the target benzofuran derivative. This methodology offers a straightforward route to functionalized benzofurans, which are key structural motifs in many biologically active compounds and pharmaceuticals.
Introduction
Benzofurans are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities. The development of efficient and versatile synthetic routes to substituted benzofurans is, therefore, of significant interest to the medicinal and organic chemistry communities. The following protocols detail a robust method for the synthesis of 3-substituted-2-(3-oxobutyl)benzo[b]furans starting from readily available 2-hydroxybenzylic alcohols and 2-methylfuran.
Overall Synthetic Workflow
The synthesis proceeds in two main stages as depicted in the workflow diagram below. The first stage is the synthesis of the this compound derivative, and the second stage is the acid-catalyzed cyclization to the benzofuran.
Caption: Overall workflow for the two-stage synthesis of substituted benzofurans.
Experimental Protocols
Stage 1: Synthesis of 2-Hydroxyaryl-(5-methylfur-2-yl)alkanes
This protocol describes the synthesis of the key intermediate, a substituted this compound derivative, through the alkylation of 2-methylfuran with a 2-hydroxybenzylic alcohol.
Materials:
-
Substituted 2-hydroxybenzylic alcohol (0.02 mol)
-
2-Methylfuran (0.022 mol)
-
p-Toluenesulfonic acid (50 mg)
-
Benzene (20 mL)
-
Alumina (Al₂O₃)
-
Dean-Stark trap
-
Standard reflux apparatus
Procedure:
-
Combine the 2-hydroxybenzylic alcohol (0.02 mol), 2-methylfuran (0.022 mol), and p-toluenesulfonic acid (50 mg) in 20 mL of benzene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reflux the mixture for 5 minutes, collecting the water that azeotropes off.
-
After cooling the solution to room temperature, filter it through a pad of alumina (Al₂O₃).
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which is typically a colorless oil. The product is often used in the next step without further purification.[1]
Stage 2: Synthesis of 3-Substituted-2-(3-oxobutyl)benzo[b]furans
This protocol details the acid-catalyzed rearrangement and cyclization of the 2-hydroxyaryl-(5-methylfur-2-yl)alkane intermediate to the final benzofuran product.
Materials:
-
2-Hydroxyaryl-(5-methylfur-2-yl)alkane (0.01 mol)
-
Ethanol (5 mL)
-
Saturated ethanolic hydrogen chloride (HCl) solution (5 mL)
-
Hexane
-
Alumina (Al₂O₃)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, bring a solution of the 2-hydroxyaryl-(5-methylfur-2-yl)alkane (0.01 mol) in 5 mL of ethanol to a boil.
-
Add 5 mL of a saturated ethanolic HCl solution to the boiling solution all at once.
-
Reflux the reaction mixture for 5 minutes.
-
After cooling to room temperature, dilute the mixture with water. A thick oil should separate.
-
Wash the oil with water and then extract it with hot hexane.
-
Filter the warm hexane extract through a pad of alumina (Al₂O₃).
-
Concentrate the mother liquor and allow it to crystallize at -5°C to obtain the product as white crystals.[1]
Reaction Mechanism
The proposed mechanism for the acid-catalyzed transformation of the 2-hydroxyaryl-(5-methylfur-2-yl)alkane to the 3-substituted-2-(3-oxobutyl)benzo[b]furan involves a furan ring-opening followed by an intramolecular cyclization.
References
Catalytic Applications of Metal Complexes with [2-(2-Furyl)phenyl]methanol Ligands: Application Notes and Protocols
Initial research indicates a notable scarcity of documented catalytic applications specifically involving metal complexes with [2-(2-Furyl)phenyl]methanol as a ligand. While the synthesis of this compound is established[1][2], its direct utilization as a ligand in catalysis is not well-represented in the reviewed literature.
However, to provide valuable insights for researchers, this document will focus on the catalytic applications of metal complexes featuring structurally related furyl- and phenyl-containing ligands. The principles and methodologies described herein may serve as a foundational guide for exploring the potential catalytic activities of complexes derived from this compound.
Overview of Catalytic Applications with Related Ligands
Metal complexes incorporating ligands with furyl and phenyl moieties have demonstrated significant efficacy in a variety of catalytic transformations. These ligands offer a unique combination of electronic and steric properties that can be fine-tuned to influence the activity and selectivity of the metallic center.
1.1. Cross-Coupling Reactions:
Palladium complexes bearing phosphine ligands with 2-furyl groups have been successfully employed in cross-coupling reactions, such as Stille and Negishi couplings.[3] The use of tri-2-furylphosphine (TFP) as a ligand can lead to milder reaction conditions and mitigate the formation of unwanted side products.[3] The electron-poor nature of the P(2-furyl)₃ ligand has been noted as beneficial in reactions proceeding via a base-promoted electrophilic palladation mechanism.[3]
Similarly, palladium complexes with pyrrole-based ligands, which share aromatic characteristics with the furan ring, are effective in Suzuki-Miyaura and Heck-type cross-coupling reactions.[4] The electron-rich pyrrole moiety can facilitate the oxidative addition step in the catalytic cycle, a crucial step in these transformations.[4]
1.2. Carbonylation Reactions:
Palladium catalysts are also pivotal in carbonylation reactions. For instance, the one-pot alkoxycarbonylation of furfuryl alcohol to produce furanyl acetates has been achieved using a palladium acetate/diphosphine ligand system.[5][6] This process highlights the catalytic transformation of a furan-containing alcohol, a molecule structurally related to the ligand of interest. The choice of ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF), has been shown to be critical for achieving high yields.[5][6]
1.3. Hydrogenation and Other Reactions:
Rhodium and Ruthenium complexes with pyrrole-containing ligands have found use in the hydrogenation of unsaturated substrates.[4] The ligand framework in these complexes can influence the stereoselectivity of the reaction, which is of paramount importance in the synthesis of chiral molecules for the pharmaceutical industry.[4]
Experimental Protocols for Related Catalytic Systems
The following are generalized protocols for catalytic reactions using metal complexes with related ligands. These can be adapted as a starting point for investigating the catalytic potential of this compound-based complexes.
2.1. Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
-
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)
-
Ligand (e.g., a 2-furylphosphine or a derivative of this compound)
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Boronic acid or its ester
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the ligand in the chosen solvent.
-
Add the aryl halide, boronic acid, and base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required duration (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.2. Protocol for a Palladium-Catalyzed Carbonylation of an Alcohol
-
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., DPPF)
-
Alcohol substrate (e.g., furfuryl alcohol)
-
Carbon monoxide (CO) source
-
Activating agent (e.g., isopropenyl acetate)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., methanol)
-
-
Procedure:
-
Charge a pressure reactor with the palladium precursor, ligand, base, and solvent under an inert atmosphere.
-
Add the alcohol substrate and the activating agent.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 2-5 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 130 °C) and stir for several hours.[5][6]
-
After the reaction, cool the reactor to room temperature and carefully vent the CO.
-
Analyze the product mixture by GC or NMR to determine conversion and yield.
-
Purify the product using standard techniques such as distillation or chromatography.
-
Quantitative Data for Related Systems
The following table summarizes representative data from catalytic reactions using metal complexes with furyl- and phenyl-containing ligands. This data can serve as a benchmark for evaluating the performance of new catalytic systems.
| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | Reference |
| Pd(OAc)₂ / DPPF | Methoxycarbonylation | Benzyl alcohol | Benzyl acetate | >98 | [5] |
| Pd(OAc)₂ / DPPF | Methoxycarbonylation | Furfuryl alcohol | Furfuryl acetate | >96 | [5][6] |
| Pd catalyst / P(2-furyl)₃ | Negishi Coupling | Aryl iodide | Biaryl | 67-77 | [3] |
Visualizing Catalytic Processes
The following diagrams illustrate generalized concepts relevant to the catalysis discussed.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Caption: A potential workflow for synthesizing and testing a new catalyst.
Future Directions
The lack of specific data on the catalytic applications of metal complexes with this compound presents a clear research opportunity. Future work could involve:
-
Synthesis and characterization: Preparing a range of transition metal complexes with this ligand.
-
Screening: Testing the catalytic activity of these new complexes in various reactions, including cross-coupling, carbonylation, and hydrogenation.
-
Mechanistic studies: Investigating the role of the ligand in the catalytic cycle to understand how its structure influences reactivity and selectivity.
By leveraging the knowledge from related systems, researchers can systematically explore the potential of this compound as a valuable ligand in homogeneous catalysis.
References
- 1. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iris.unive.it [iris.unive.it]
- 6. Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols [mdpi.com]
Experimental procedure for the oxidation of [2-(2-Furyl)phenyl]methanol
Application Note: Selective Oxidation of [2-(2-Furyl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones is a cornerstone transformation in organic synthesis. This document provides detailed protocols for the oxidation of this compound to [2-(2-Furyl)phenyl]aldehyde. The presence of an acid-sensitive and oxidation-prone furan moiety necessitates the use of mild and selective oxidizing agents to prevent side reactions, such as rearrangement or over-oxidation.[1][2] This note compares several common methods and provides step-by-step procedures for the highly efficient Dess-Martin Periodinane (DMP) and Swern oxidations, which are well-suited for this type of sensitive substrate.[3][4]
Comparative Data of Oxidation Methods
The selection of an appropriate oxidation method is critical to maximize yield and purity while minimizing degradation of the furan ring. The following table summarizes quantitative data for common mild oxidation methods applicable to sensitive secondary alcohols.
| Oxidation Method | Reagent/Catalyst | Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages & Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0.5 - 3 hours | 85 - 95 | Very mild, high chemoselectivity, commercially available reagent. DMP is shock-sensitive and should be handled with care.[4] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | 15 - 45 minutes | >90 | High yields, metal-free, and fast reaction times. Requires cryogenic temperatures (-78 °C) and produces volatile, malodorous sulfur byproducts.[4] |
| TEMPO-based Oxidation | TEMPO (catalyst), NaOCl (oxidant) | DCM/Water (biphasic) | 1 - 4 hours | 80 - 95 | Catalytic and cost-effective for large-scale synthesis. Requires careful pH control to maintain selectivity.[3][5] |
| IBX Oxidation | o-Iodoxybenzoic acid (IBX) | DMSO or THF | 2 - 12 hours | 80 - 90 | Selective and does not over-oxidize to the carboxylic acid. IBX has low solubility in many common organic solvents.[6] |
Chemical Reaction Pathway
Caption: General reaction scheme for the oxidation of the starting material.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a reliable and mild method for oxidizing the alcohol to the corresponding aldehyde using DMP.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
While stirring, add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Swern Oxidation
This protocol provides a high-yield, metal-free alternative that requires cryogenic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl chloride or Trifluoroacetic Anhydride
-
Anhydrous Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Syringes and needles
-
Flame-dried, three-necked round-bottom flask with thermometer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar and a thermometer.
-
Add anhydrous DCM (approx. 0.2 M concentration) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir the mixture at -78 °C for 20 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for another 30 minutes.
-
Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate will form.
-
After 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General laboratory workflow for the oxidation procedure.
References
- 1. oxidative rearrangement of furfuryl alcohol | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. EP0658533A1 - Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization and Biological Screening of [2-(2-Furyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of [2-(2-Furyl)phenyl]methanol and its subsequent derivatization into ester and ether analogs for biological screening. Detailed protocols for evaluating the anticancer and antibacterial activities of these novel compounds are also presented.
Introduction
The furan nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound presents a unique structural motif combining a furan ring with a phenylmethanol group, making it an attractive starting point for the development of novel therapeutic agents. Derivatization of the hydroxyl group allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to the discovery of potent and selective drug candidates. This document outlines the synthetic routes to ester and ether derivatives of this compound and provides detailed protocols for their in vitro biological evaluation.
Synthesis of this compound and its Derivatives
The derivatization strategy focuses on the modification of the hydroxyl group of the parent molecule, this compound, to synthesize ester and ether analogs.
2.1. Synthesis of the Parent Compound: this compound
A common method for the synthesis of aryl methanols is the Grignard reaction. In this case, 2-bromobenzaldehyde can be reacted with a Grignard reagent derived from furan.
2.2. Derivatization Strategies
The hydroxyl group of this compound serves as a convenient handle for derivatization. Two primary classes of derivatives, esters and ethers, can be readily synthesized to explore the impact of different functionalities on biological activity.
-
Esterification: The synthesis of ester derivatives can be achieved through various methods, with Fischer-Speier esterification being a classic and effective approach. This reaction involves the acid-catalyzed reaction of the alcohol with a carboxylic acid.
-
Etherification (Williamson Ether Synthesis): Ether derivatives can be prepared via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via a Grignard reaction.
Materials:
-
2-Bromofuran
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Formylbenzonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromofuran in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.
-
The reaction is initiated when the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining 2-bromofuran solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 2-formylbenzonitrile in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl with cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
-
Protocol 2: General Procedure for the Synthesis of [2-(2-Furyl)phenyl]methyl Esters (Fischer Esterification)
This protocol provides a general method for the synthesis of ester derivatives.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or another suitable solvent
-
Dean-Stark apparatus (optional, for removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., toluene), add the desired carboxylic acid (1.1 to 1.5 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
If using a Dean-Stark apparatus, reflux the mixture until the theoretical amount of water has been collected. Otherwise, reflux the mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of [2-(2-Furyl)phenyl]methyl Ethers (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of ether derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH) or another strong base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add sodium hydride (1.1 to 1.5 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 to 1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Biological Screening Protocols
Protocol 4: Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in dimethyl sulfoxide, DMSO, to prepare stock solutions)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 5: Antibacterial Activity Screening using the Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation
Quantitative data from the biological screening should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | R Group | Derivative Type | Anticancer Activity (MCF-7, IC₅₀ in µM) | Antibacterial Activity (S. aureus, MIC in µg/mL) |
| Parent | -H | Alcohol | > 100 | > 128 |
| Ester-1 | -COCH₃ | Ester | 25.4 | 64 |
| Ester-2 | -COPh | Ester | 15.8 | 32 |
| Ether-1 | -CH₃ | Ether | 52.1 | 128 |
| Ether-2 | -CH₂Ph | Ether | 8.9 | 16 |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution antibacterial assay.
Troubleshooting & Optimization
Stability issues and decomposition of [2-(2-Furyl)phenyl]methanol
Welcome to the Technical Support Center for [2-(2-Furyl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Please note that while specific stability data for this compound is limited in publicly available literature, the information provided here is based on the well-established chemistry and known stability profiles of furan-containing compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing degradation of my this compound sample during an acidic reaction or workup. What is the likely cause?
A1: Furan rings are known to be susceptible to degradation under acidic conditions. The primary degradation pathway is believed to be an acid-catalyzed ring-opening of the furan moiety. This process is typically initiated by the protonation of the furan ring, making it vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This can lead to the formation of highly reactive intermediates and subsequent ring cleavage to yield 1,4-dicarbonyl compounds.
Q2: What are the expected decomposition products of this compound under acidic conditions?
A2: While specific decomposition products for this compound have not been definitively reported in the literature, a plausible degradation pathway based on the known reactivity of furans would involve the formation of a 1,4-dicarbonyl compound. A hypothesized decomposition pathway is illustrated in the diagram below.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: If possible, maintain the pH of your reaction mixture in a neutral or slightly basic range. Furan rings are generally more stable at a pH between 5 and 10.
-
Temperature: Perform reactions and workups at the lowest practical temperature to slow down the rate of degradation.
-
Solvent Choice: The use of polar aprotic solvents, such as dimethylformamide (DMF), may have a stabilizing effect on furan derivatives.
-
Inert Atmosphere: To prevent oxidation, especially if the compound is heated, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect the compound from light, particularly UV light, to prevent photolytic degradation.
Q4: Is this compound sensitive to oxidation?
A4: Yes, furan-containing compounds can be susceptible to oxidation. The furan ring can be oxidized, potentially leading to the formation of reactive intermediates like epoxides or ring-opened products. It is advisable to handle the compound under an inert atmosphere and store it protected from air, especially for long-term storage.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Decomposition of the compound. | Review experimental conditions (pH, temperature, solvent). Perform a forced degradation study to identify potential degradation products. |
| Discoloration of the sample (e.g., turning brown) | Polymerization or oxidation. | Ensure storage under an inert atmosphere and protected from light. Re-purify the sample if necessary. |
| Low yield in a reaction involving acidic conditions | Degradation of the starting material or product. | Use milder acidic conditions, lower the reaction temperature, or reduce the reaction time. Consider alternative synthetic routes that avoid harsh acidic conditions. |
| Inconsistent analytical results | Sample instability under analytical conditions. | Evaluate the stability of the compound in the analytical solvent. Ensure the analytical method is stability-indicating. |
Hypothesized Decomposition Pathway
The following diagram illustrates a plausible acid-catalyzed decomposition pathway for this compound. This is a hypothesized pathway based on established principles of furan chemistry.
Technical Support Center: Optimizing Grignard Reaction Conditions for [2-(2-Furyl)phenyl]methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(2-Furyl)phenyl]methanol via Grignard reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound using a Grignard reaction?
The synthesis of this compound via a Grignard reaction typically involves the nucleophilic addition of a Grignard reagent to a suitable aldehyde. There are two primary retrosynthetic approaches:
-
Route A: Reaction of a 2-furyl Grignard reagent (e.g., 2-furylmagnesium bromide) with an ortho-substituted benzaldehyde (e.g., 2-bromobenzaldehyde).
-
Route B: Reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-furaldehyde.
Route B is well-documented for the synthesis of the isomeric furan-2-yl(phenyl)methanol and provides a solid foundation for optimizing the synthesis of the desired this compound.[1]
Q2: What are the critical parameters to control for a successful Grignard reaction?
Grignard reactions are highly sensitive to environmental conditions. The most critical parameters to control are:
-
Anhydrous Conditions: All glassware must be rigorously dried, typically by oven-drying or flame-drying under an inert atmosphere, to remove any traces of water.[2][3] Solvents must also be anhydrous, as water will quench the Grignard reagent.[4]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Quality of Magnesium: The magnesium turnings should be fresh and have a shiny surface. A dull surface may indicate the presence of an oxide layer that can inhibit the reaction.[3][5]
-
Reaction Temperature: The initiation of the Grignard reagent formation can be sluggish and may require gentle warming.[5] However, the reaction is exothermic, so cooling may be necessary to maintain a controlled reaction rate, especially during the addition of the aldehyde.[1][6]
Q3: Which solvent is most suitable for this reaction?
Ethereal solvents are essential for stabilizing the Grignard reagent.[4][7] The most commonly used solvents are:
-
Diethyl ether (Et₂O): A traditional solvent for Grignard reactions.
-
Tetrahydrofuran (THF): Often preferred as it can solvate and stabilize the Grignard reagent more effectively, especially for less reactive halides.[2]
For the synthesis of furan-containing compounds, THF is a suitable choice.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).[3][5] 2. Wet glassware or solvent.[2][3] 3. Impure starting materials. | 1. Activate the magnesium by gently crushing a few turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3] 2. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere. Use freshly opened anhydrous solvent.[2][3] 3. Purify the aryl halide and aldehyde before use. |
| Low yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Side reactions, such as Wurtz coupling of the aryl halide.[5] 3. Incomplete reaction with the aldehyde. 4. Loss of product during workup and purification. | 1. Ensure the magnesium is fully consumed before adding the aldehyde. Consider extending the reflux time for Grignard formation. 2. Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. 3. Allow for sufficient reaction time after the addition of the aldehyde. Monitor the reaction by TLC. 4. Ensure complete extraction of the product from the aqueous layer. Optimize purification conditions. |
| Formation of significant side products | 1. Homocoupling (Wurtz-type reaction): The Grignard reagent reacts with the unreacted aryl halide. 2. Enolization of the aldehyde: If the Grignard reagent is too sterically hindered or the aldehyde has acidic alpha-protons. 3. Reaction with furan ring: Although less common, strong bases can interact with the furan ring. | 1. Slow, controlled addition of the aryl halide during Grignard formation. 2. Use a less sterically hindered Grignard reagent if possible. Add the aldehyde to the Grignard solution at a low temperature. 3. Maintain a moderate reaction temperature and avoid prolonged reaction times. |
Experimental Protocols
Synthesis of Furan-2-yl(phenyl)methanol
1. Grignard Reagent Formation:
-
An oven-dried 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flushed with nitrogen.
-
Magnesium turnings (1.1 equivalents) are placed in the flask.
-
A solution of bromobenzene (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium to initiate the reaction. Gentle warming may be applied if necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Aldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice-water bath.
-
A solution of furfural (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel, maintaining the internal temperature below 25 °C.[1]
-
The reaction mixture is stirred for 4 hours at room temperature.[1]
3. Workup and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[1]
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for the synthesis of furan-2-yl(phenyl)methanol, which can serve as a benchmark for optimizing the synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylmagnesium bromide | Furfural | THF | 4 hours | 94 | [1] |
Visualizations
Grignard Reaction Mechanism
Caption: General mechanism of a Grignard reaction with a carbonyl compound.
Experimental Workflow
Caption: A typical experimental workflow for Grignard synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield Grignard reactions.
References
Technical Support Center: Synthesis of [2-(2-Furyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of [2-(2-Furyl)phenyl]methanol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the Grignard reaction. This typically involves the reaction of a Grignard reagent derived from a 2-halofuran (e.g., 2-bromofuran or 2-iodofuran) with 2-bromobenzaldehyde, or alternatively, the reaction of a Grignard reagent derived from a 2-halobenzene with 2-furaldehyde. Another potential, though less direct, route is a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by functional group manipulation to introduce the methanol moiety.
Q2: What are the most common side reactions to be aware of during the Grignard synthesis?
A2: The primary side reactions of concern during the Grignard synthesis of this compound include:
-
Wurtz Coupling (Homo-coupling): The Grignard reagent can react with the starting organohalide to form a symmetrical biaryl byproduct (e.g., 2,2'-bifuran or biphenyl). This is more likely at higher concentrations of the organohalide and at elevated temperatures.
-
Protonation of the Grignard Reagent: Grignard reagents are highly basic and will react with any protic source, including water, alcohols, or even acidic protons on glassware. This quenches the reagent, reducing the yield of the desired product and forming furan or benzene.
-
Reactions involving the Furan Ring: The furan ring can undergo side reactions under strongly acidic or oxidizing conditions. While generally stable under the basic conditions of the Grignard reaction itself, care must be taken during the acidic workup to avoid polymerization or ring-opening of the furan moiety.
Q3: What is a typical yield and purity for the synthesis of a furyl-phenyl-methanol derivative via the Grignard route?
A3: For the synthesis of the closely related isomer, furan-2-yl(phenyl)methanol, yields of up to 94% have been reported with a purity of >97% after purification by column chromatography[1]. It is reasonable to expect a similar yield and purity for this compound under optimized conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from initiating. | Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. The disappearance of the iodine color is an indicator of activation. |
| Presence of Moisture: Water in the glassware, solvents, or starting materials will quench the Grignard reagent. | Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. | |
| Low Reactivity of Starting Materials: Impurities in the 2-bromobenzaldehyde or the furyl halide can inhibit the reaction. | Purify the aldehyde and organohalide before use. For example, distill the aldehyde to remove any carboxylic acid impurities. | |
| Significant Amount of Homo-Coupled Byproduct | High Local Concentration of Organohalide: Adding the organohalide too quickly can lead to the Wurtz coupling side reaction. | Add the solution of the organohalide dropwise to the magnesium suspension to maintain a low concentration. |
| Elevated Reaction Temperature: Higher temperatures can favor the formation of the homo-coupled product. | Maintain the recommended reaction temperature, using an ice bath to control any exotherm. | |
| Product is a Dark, Tarry Substance | Degradation of the Furan Moiety: The furan ring can be sensitive to strong acids used in the workup, leading to polymerization. The product itself may also be unstable upon storage[1]. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which is a milder alternative to strong acids. Use the freshly prepared product as soon as possible[1]. |
| Incomplete Reaction: The presence of unreacted starting materials can complicate purification and lead to a tarry appearance. | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials before workup. |
Data Presentation
The following table summarizes expected outcomes for the synthesis of furan-2-yl(phenyl)methanol, which can be used as a benchmark for the synthesis of its isomer, this compound.
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Purity (post-chromatography) | >97% (by qNMR) | [1] |
| Appearance | Yellow oil | [1] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a procedure for the synthesis of the constitutional isomer, furan-2-yl(phenyl)methanol[1].
Materials:
-
2-Bromofuran
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromofuran (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromofuran solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 25 °C[1].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours[1].
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution[1].
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer)[1].
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil[1].
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent[1].
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of [2-(2-Furyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [2--(2-Furyl)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude [2-(2-Furyl)phenyl]methanol?
A1: Common impurities can include unreacted starting materials from the synthesis, such as bromobenzene and furfural, byproducts from side reactions inherent to the Grignard reaction, and degradation products. The crude product often appears as a yellow-orange or dark brown oil.[1] Over time, even the purified compound can degrade, forming a dark black tar, especially if not stored properly.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective and commonly cited method for purifying crude this compound is column chromatography.[1] Other potential methods for purifying aryl methanols, which could be adapted for this compound, include recrystallization and distillation under reduced pressure (vacuum distillation).[2][3][4]
Q3: What is the expected appearance and stability of purified this compound?
A3: After successful purification by column chromatography, this compound is obtained as a yellow oil.[1] It is important to note that the compound can degrade upon storage at room temperature over the course of a week, turning into a dark black tar.[1] Therefore, it is recommended to use the freshly purified compound promptly or store it under appropriate conditions (e.g., in a freezer).[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Troubleshooting Steps:
-
Systematically vary the polarity of the eluent. A common eluent system for this compound is a gradient of hexanes and ethyl acetate.[1]
-
Start with a low polarity solvent (e.g., 100% hexanes) and gradually increase the proportion of the more polar solvent (ethyl acetate).[1]
-
Test various ratios (e.g., 9:1, 4:1, 3:2 hexanes:ethyl acetate) using TLC analysis to find the optimal separation. The product, furan-2-yl(phenyl)methanol, has a reported Rf of 0.46 in a 70% hexanes in ethyl acetate system.[1]
-
Issue 2: The purified product contains colored impurities.
-
Possible Cause: Degradation of the compound on the silica gel column or incomplete removal of highly colored impurities.
-
Troubleshooting Steps:
-
Ensure the silica gel is of good quality and neutral pH, as acidic silica can sometimes cause degradation of acid-sensitive compounds.
-
Minimize the time the compound spends on the column by running the chromatography efficiently.
-
If the colored impurity is significantly more or less polar than the product, adjust the gradient elution to ensure it is either left on the column or washed out completely before eluting the desired compound.
-
Issue 3: Low yield of the purified product.
-
Possible Cause: The compound may be partially adsorbing irreversibly to the silica gel, or fractions may have been collected incorrectly.
-
Troubleshooting Steps:
-
Carefully monitor the column elution using TLC to ensure all fractions containing the product are collected.
-
Consider deactivating the silica gel slightly with a small percentage of triethylamine in the eluent if strong adsorption is suspected, although this should be done cautiously as it can affect separation.
-
Ensure the crude product is properly loaded onto the column. A recommended method is to dry-load the sample onto celite before placing it on the column.[1]
-
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution is not supersaturated, the chosen solvent is not appropriate, or the concentration of the compound is too low.
-
Troubleshooting Steps:
-
Ensure you are using a suitable solvent or solvent mixture. For aryl methanols, common recrystallization solvents include methanol/water, acetone/water, or mixtures of a polar solvent with a non-polar anti-solvent like hexanes or heptanes.[5]
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
If the compound is too soluble, you may need to partially evaporate the solvent to increase the concentration before cooling.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The cooling process is too rapid, or the solubility of the compound in the chosen solvent is too high even at low temperatures.
-
Troubleshooting Steps:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Use a solvent system where the compound has a lower solubility at cold temperatures. This may involve using a higher proportion of the anti-solvent.
-
If an oil forms, try to redissolve it by gentle heating and then cool it down more slowly.
-
Distillation under Reduced Pressure
Issue 1: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system.
-
Troubleshooting Steps:
-
Check all joints and connections for leaks. Ensure all glassware is properly greased.[2]
-
Verify the performance of the vacuum pump. A pressure of around 0.1 mmHg is often suitable for many organic compounds.[2]
-
Use a nomograph to estimate the boiling point of your compound at the achieved pressure to ensure you are heating to the correct temperature.[2]
-
Issue 2: The compound appears to be decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is still too high, even under reduced pressure, or the heating is uneven.
-
Troubleshooting Steps:
-
Attempt to achieve a lower pressure to further decrease the boiling point.[6]
-
Use a heating mantle with a stirrer or a stirred oil bath to ensure even heating of the distillation flask.
-
Minimize the time the compound is exposed to high temperatures.
-
Data Presentation
Table 1: Purification of this compound by Column Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (Geduran Si 60, 0.040-0.063 mm) | [1] |
| Eluent System | Gradient of Hexanes:Ethyl Acetate (from 100% Hexanes to 3:2) | [1] |
| Loading Method | Dry loaded onto celite | [1] |
| Typical Yield | 94% | [1] |
| Purity of Final Product | >97% (by quantitative 1H NMR) | [1] |
Experimental Protocols
Column Chromatography Protocol for Purification of this compound [1]
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-inch diameter).
-
Prepare a slurry of silica gel (e.g., 165 g of Geduran Si 60) in a 9:1 hexanes:ethyl acetate eluent solution and pour it into the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add celite to the solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the celite.
-
Carefully add the celite-adsorbed sample to the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is:
-
500 mL of 100% hexanes
-
750 mL of 4:1 hexanes:ethyl acetate
-
500 mL of 3:2 hexanes:ethyl acetate
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator (25 °C, 10 mmHg) to obtain the purified this compound as a yellow oil.
-
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Preventing degradation of [2-(2-Furyl)phenyl]methanol during storage
Technical Support Center: [2-(2-Furyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound, which was initially a light-colored solid, has turned into a dark, tar-like substance. What is the likely cause?
A1: The discoloration and change in consistency of your this compound sample are characteristic signs of degradation. Furan-containing compounds, including this compound, are known to be susceptible to degradation when exposed to light, air (oxygen), heat, and acidic conditions. An analogous compound, furan-2-yl(phenyl)methanol, has been observed to turn into a dark black tar after just one week of storage at room temperature[1]. This degradation is often due to polymerization and other complex reactions involving the furan ring.
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C. For long-term storage, consider storage at -20°C, ensuring the compound's freezing point is taken into account to avoid physical changes.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed, clean glass container with a PTFE-lined cap to prevent moisture ingress and solvent evaporation if in solution.
Q3: Can I store this compound in a solution? If so, what solvent is recommended?
A3: While storing the compound in its solid, crystalline form is generally preferred for long-term stability, solutions may be necessary for experimental use. If you need to store it in solution, use a dry, aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF). Avoid protic solvents like methanol or water, as they can participate in degradation reactions, especially in the presence of acidic or basic trace impurities. Prepare solutions fresh whenever possible and store them under the same inert, dark, and refrigerated conditions as the solid material.
Q4: How can I monitor the purity of my this compound sample over time?
A4: The purity of your sample can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating HPLC method is ideal as it can separate the intact compound from its degradation products. Regular analysis (e.g., monthly) of a stored sample against a freshly prepared standard can help track its stability.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solid this compound
| Symptom | Possible Cause | Recommended Action |
| The solid, initially off-white to light yellow, turns brown or black within days or weeks at room temperature. | Exposure to air and/or light. | 1. Immediately transfer the material to an amber glass vial. 2. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store the vial in a refrigerator (2-8°C). 4. For future purchases, ensure the compound is received in an inert atmosphere and immediately stored under recommended conditions. |
| The solid appears to be melting or becoming sticky at room temperature. | Presence of impurities that lower the melting point, or onset of degradation leading to oligomeric/polymeric materials. | 1. Confirm the purity of the material using HPLC or GC-MS. 2. If impurities are detected, consider repurification by column chromatography or recrystallization. 3. Store the purified material under inert, refrigerated, and dark conditions. |
Issue 2: Unexpected Peaks in Chromatographic Analysis
| Symptom | Possible Cause | Recommended Action |
| New peaks, often broad and at different retention times, appear in the HPLC or GC chromatogram of a stored sample. | Degradation of this compound. | 1. Identify the storage conditions that may have contributed to degradation (e.g., exposure to air, light, elevated temperature, or incompatible solvents). 2. Use a freshly prepared or properly stored sample as a reference to confirm the identity of the main peak. 3. If possible, use mass spectrometry (LC-MS or GC-MS) to get mass information on the new peaks to help identify potential degradation products. |
| The peak corresponding to this compound is significantly smaller than expected. | Degradation has occurred, leading to a lower concentration of the parent compound. | 1. Quantify the amount of remaining this compound against a reference standard to determine the extent of degradation. 2. Review and improve storage and handling procedures. 3. Consider conducting a forced degradation study to understand the compound's stability profile better. |
Quantitative Data Presentation
The following table summarizes the expected degradation of this compound under various stress conditions, based on typical outcomes for furan-containing compounds in forced degradation studies. These are illustrative values to guide experimental design.
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 60°C | 24 hours | 15 - 25% | Ring-opened products, polymeric materials |
| (0.1 M HCl) | ||||
| Basic Hydrolysis | 60°C | 24 hours | 5 - 15% | Polymeric materials, potential rearrangement products |
| (0.1 M NaOH) | ||||
| Oxidative | Room Temp | 24 hours | 20 - 40% | Oxidized furan ring products, ring-opened products |
| (3% H₂O₂) | ||||
| Thermal | 80°C | 48 hours | 10 - 20% | Polymeric materials, dehydration products |
| (Solid State) | ||||
| Photolytic | Room Temp | 24 hours | 10 - 30% | Various complex degradation products |
| (ICH Option 1) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control solution, by a suitable HPLC-UV method.
-
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation study.
Caption: Troubleshooting logic for sample degradation.
References
Characterization of byproducts in [2-(2-Furyl)phenyl]methanol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving [2-(2-Furyl)phenyl]methanol. The information is intended to help researchers anticipate and resolve common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction using this compound as a starting material is resulting in a low yield or no desired product. What are the potential causes?
-
Answer: Low yields can stem from several factors related to the stability of the furan moiety, particularly under acidic conditions.[1][2] Key areas to investigate include:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Similar compounds, like furan-2-yl(phenyl)methanol, are known to be unstable and can degrade into a dark tar upon storage.[3]
-
Reaction Conditions:
-
Acid Sensitivity: Furan rings are susceptible to acid-catalyzed polymerization and ring-opening reactions.[1][2] If your reaction conditions are acidic, consider using a non-acidic catalyst or adding a base to neutralize any acid present.
-
Temperature: Elevated temperatures can promote side reactions and decomposition. Attempt the reaction at a lower temperature.
-
-
Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
-
Question: My reaction mixture has turned into a dark, insoluble tar. What is happening and how can I prevent it?
-
Answer: The formation of a dark, viscous, or solid polymer is a common issue in furan chemistry, especially with furfuryl alcohols.[2][4]
-
Primary Cause: This is most likely due to acid-catalyzed polymerization of the furan ring.[1][2] Even trace amounts of acid can initiate this process.
-
Prevention Strategies:
-
Strict pH Control: Ensure all reagents and solvents are free from acidic impurities. Glassware should be thoroughly cleaned and dried to remove any acidic residues.
-
Use of Acid Scavengers: The addition of a non-nucleophilic base, such as proton sponge or Hunig's base, can neutralize any in-situ generated acid.
-
Lower Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at or below room temperature may mitigate this issue.
-
-
Issue 3: Presence of Unexpected Byproducts
-
Question: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) that do not correspond to my starting material or desired product. What could these byproducts be?
-
Answer: Besides polymerization, other side reactions can occur depending on the specific reaction conditions.
-
Ring-Opened Products: Under aqueous and/or acidic conditions, the furan ring can undergo hydrolysis to form dicarbonyl compounds.[2]
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, especially in the presence of oxidizing agents or air.
-
Adducts: In photochemical reactions or reactions with strong dienophiles, Diels-Alder type adducts may form.[5]
-
Frequently Asked Questions (FAQs)
Synthesis and Purity
-
Q1: What are the common impurities in commercially available this compound?
-
A1: While specific impurities can vary by supplier, potential contaminants could include starting materials from its synthesis (e.g., 2-bromobenzaldehyde and 2-furylboronic acid in a Suzuki coupling approach), or residual solvents. Given the instability of similar furfuryl alcohols, oligomeric or polymeric species may also be present.[3]
-
-
Q2: What is a reliable method to purify crude this compound?
-
A2: Column chromatography on silica gel is a standard and effective method for purifying furfuryl alcohols.[3] A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can separate the desired product from less polar impurities and more polar baseline materials.[3]
-
Reaction Conditions
-
Q3: Can I use protic solvents in reactions with this compound?
-
A3: Caution should be exercised when using protic solvents, especially in combination with acid catalysts, as this can promote ring-opening and polymerization.[2] If a protic solvent is necessary, ensure the reaction is run at a low temperature and under strictly neutral or basic conditions.
-
-
Q4: What types of catalysts are compatible with the furan group in this compound?
-
A4: While strong Lewis and Brønsted acids should be avoided, many other catalysts are compatible. For instance, palladium catalysts are commonly used for cross-coupling reactions involving furan rings.[6] It is crucial to screen catalysts and reaction conditions to find the optimal balance between reactivity and stability of the starting material.
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction to Synthesize an Analogous Biaryl Furan
This protocol is adapted from a standard Suzuki coupling procedure and can be a starting point for reactions involving the coupling of a boronic acid to a furan-containing aryl halide.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for identifying volatile and semi-volatile byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of polar compounds.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute a wide range of compounds.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to detect a variety of fragments and molecular ions.
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST).
Data Presentation
Table 1: Hypothetical Byproduct Analysis in an Acid-Catalyzed Reaction of this compound
| Byproduct Type | Potential Structure | Expected Mass (m/z) | Analytical Method |
| Dimer | C₂₂H₁₈O₃ | 330.13 | LC-MS, GC-MS |
| Trimer | C₃₃H₂₆O₄ | 498.18 | LC-MS |
| Ring-Opened Product | C₁₁H₁₂O₃ | 192.08 | GC-MS (after derivatization) |
| Oxidation Product | C₁₁H₈O₂ | 172.05 | LC-MS, GC-MS |
Note: This table is illustrative and the actual byproducts and their quantities will depend on the specific reaction conditions.
Visualizations
Troubleshooting Workflow for this compound Reactions
Caption: A decision tree to guide troubleshooting efforts in reactions involving this compound.
Logical Relationship of Furan Degradation Pathways
Caption: Common degradation pathways for this compound under different reaction conditions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of [2-(2-Furyl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(2-Furyl)phenyl]methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Synthesis Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the synthesis of this compound, this typically involves the reaction of a (2-(hydroxymethyl)phenyl)boronic acid derivative with a 2-halofuran or 2-furanboronic acid with a 2-halobenzyl alcohol derivative.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The palladium catalyst may be degraded or not properly activated. 2. Poorly Soluble Reagents: Starting materials may not be sufficiently soluble in the chosen solvent system. 3. Boronic Acid Decomposition: 2-Furanboronic acid and its derivatives can be unstable and prone to protodeboronation under basic conditions.[1][2] 4. Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3] | 1. Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that forms the active Pd(0) species rapidly under mild conditions.[1] 2. Screen different solvent systems (e.g., dioxane/water, THF/water, DMF) to improve solubility.[4] 3. Use the boronic acid as soon as it is prepared or consider using a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[5] The use of N-methyliminodiacetic acid (MIDA) boronates can also provide stability.[1] 4. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6] |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[3] 2. Slow Cross-Coupling: If the desired cross-coupling reaction is slow, homocoupling can become a more significant side reaction. | 1. Ensure rigorous exclusion of oxygen from the reaction mixture. 2. Optimize reaction conditions (temperature, catalyst, ligand, base) to accelerate the cross-coupling reaction. The choice of a bulky, electron-rich phosphine ligand can be beneficial.[3] |
| Dehalogenation of the Aryl Halide | 1. Presence of Protic Impurities: Water or other protic species can lead to the reduction of the aryl halide. 2. Choice of Base and Solvent: Some base and solvent combinations can promote dehalogenation. | 1. Use anhydrous solvents and reagents. 2. Screen different bases. For instance, potassium phosphate (K₃PO₄) can sometimes be a better choice than stronger bases like sodium or potassium carbonate.[5] |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Homocoupling products or other impurities may have similar polarity to the desired product. 2. Residual Palladium: Traces of the palladium catalyst can contaminate the final product. | 1. Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). Recrystallization may also be an effective purification method. 2. Consider a post-reaction treatment with a palladium scavenger. |
Synthesis Route 2: Grignard Reaction
The Grignard reaction offers an alternative route, for example, by reacting a Grignard reagent derived from 2-bromofuran with 2-methoxybenzaldehyde, followed by demethylation, or by reacting 2-furylmagnesium bromide with a suitable benzaldehyde derivative.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Initiate Grignard Reaction | 1. Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture and will not form in the presence of water.[7] 2. Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF).[7] 2. Activate the magnesium by crushing it with a dry stirring rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[8][9] |
| Low Yield of the Desired Alcohol | 1. Side Reactions: The Grignard reagent can act as a base, leading to enolization of the aldehyde if it has α-protons.[10] Wurtz-type coupling of the Grignard reagent with the starting halide can also occur. 2. Steric Hindrance: If using a sterically hindered aldehyde, the reaction may be slow or incomplete.[10] | 1. Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.[10] 2. Consider using a more reactive Grignard reagent or a less sterically hindered starting material if possible. The use of a Lewis acid additive can sometimes enhance reactivity. |
| Formation of Biphenyl-like Byproducts | 1. Reaction of Grignard with Unreacted Halide: The Grignard reagent can react with the starting aryl halide. | 1. Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8] |
| Difficult Product Isolation | 1. Emulsion during Workup: The formation of magnesium salts during the aqueous quench can lead to emulsions. | 1. Use a saturated aqueous solution of ammonium chloride for the quench, which can help to break up emulsions.[11] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scaling up the synthesis of this compound, Suzuki-Miyaura coupling or a Grignard reaction?
A1: Both routes are viable for scale-up, and the choice depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the technical capabilities of the laboratory.
-
Suzuki-Miyaura Coupling: This route often offers better functional group tolerance and can be more reproducible on a large scale. However, the cost of the palladium catalyst and ligands can be a significant factor. The stability of the furan-boronic acid derivative is a key challenge to address.[1]
-
Grignard Reaction: This method is often more cost-effective as it uses magnesium, which is inexpensive. However, it requires strictly anhydrous conditions, and the reaction can sometimes be difficult to initiate, which can be a challenge on a larger scale.[7]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[11] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Q3: What are the key safety precautions I should take when running these reactions?
A3:
-
Grignard Reactions: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reagents themselves are pyrophoric and react violently with water.
-
Suzuki-Miyaura Coupling: Palladium catalysts and some phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE). Some solvents like dioxane are also hazardous.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Q4: My final product is an oil, but the literature reports a solid. What should I do?
A4: The physical state of a compound can be influenced by its purity. If your product is an oil, it may contain impurities that are depressing its melting point. Further purification by column chromatography or attempting to induce crystallization by scratching the flask with a glass rod or adding a seed crystal might be necessary. The reported melting point for this compound is 72 °C.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromobenzyl alcohol (or a protected derivative)
-
2-Furanboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobenzyl alcohol (1.0 equiv.), 2-furanboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv.) and any necessary ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a furan-2-yl(phenyl)methanol via Grignard Reaction
This is a representative procedure for a similar molecule that can be adapted.[11]
Materials:
-
Magnesium turnings
-
2-Bromofuran
-
2-Methoxybenzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-bromofuran (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromofuran solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-methoxybenzaldehyde (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | None (Mg metal) |
| Reagents | Aryl halide, Boronic acid/ester | Aryl halide, Aldehyde/Ketone |
| Base | Required (e.g., K₂CO₃, K₃PO₄) | Not required |
| Solvent | Aprotic solvents, often with water (e.g., Dioxane/H₂O) | Anhydrous aprotic ethers (e.g., Et₂O, THF) |
| Temperature | Typically elevated (80-110 °C) | Room temperature to reflux |
| Atmosphere | Inert (Argon or Nitrogen) | Inert and strictly anhydrous |
| Yields | Generally good to excellent | Can be high, but sensitive to conditions |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cerritos.edu [cerritos.edu]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound CAS#: 139697-88-4 [amp.chemicalbook.com]
Impact of solvent choice on the stability of [2-(2-Furyl)phenyl]methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [2-(2-Furyl)phenyl]methanol. The information is designed to assist in designing and executing experiments, as well as in interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow/brown and I observed the formation of insoluble particulates. What is happening?
A1: The furan moiety in this compound is susceptible to degradation, particularly under acidic conditions. The observed color change and precipitation are likely due to acid-catalyzed polymerization of the furan ring. Furan rings can undergo ring-opening to form reactive intermediates that then polymerize, leading to colored and insoluble materials.[1]
Q2: In which solvents is this compound most stable?
A2: Generally, this compound will exhibit greater stability in anhydrous, neutral, or basic aprotic solvents. Protic polar solvents, especially water, can facilitate degradation pathways such as ring rearrangement and polymerization.[2][3] Alcohols like methanol can sometimes suppress these side reactions.[4] For long-term storage, consider solvents like anhydrous acetonitrile, THF, or toluene.
Q3: Can I use protic solvents like water or methanol for my reaction?
A3: While anhydrous aprotic solvents are recommended for optimal stability, the use of protic solvents may be unavoidable for certain applications. If using protic solvents, it is crucial to control the pH and temperature. Buffering the solution to a neutral or slightly basic pH can mitigate acid-catalyzed degradation. Additionally, conducting the experiment at lower temperatures will slow down the rate of degradation.[1]
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5][6] This technique allows for the separation and quantification of the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield in a reaction involving this compound. | Degradation of the starting material due to acidic reaction conditions. | 1. Check the pH of your reaction mixture. If acidic, consider using a non-acidic catalyst or adding a non-nucleophilic base. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Lower the reaction temperature. |
| Appearance of multiple unknown peaks in HPLC analysis. | The compound is degrading in the analytical mobile phase or during sample preparation. | 1. Ensure the mobile phase is not acidic. If an acidic modifier is necessary for chromatography, use the lowest effective concentration. 2. Analyze samples immediately after preparation. 3. Investigate the diluent used for sample preparation; switch to a more inert solvent if necessary. |
| Inconsistent results between experimental runs. | Variability in solvent quality (e.g., water content, presence of acidic impurities). | 1. Use high-purity, anhydrous solvents from a reliable source. 2. Consider purifying solvents before use if high sensitivity is required. 3. Store solvents under an inert atmosphere and over molecular sieves. |
| Solid this compound has darkened over time. | Slow degradation due to exposure to air, light, or acidic vapors in the laboratory environment. | 1. Store the compound in a tightly sealed container, protected from light (e.g., in an amber vial). 2. Store in a desiccator to protect from moisture. 3. For long-term storage, consider storing at low temperatures (e.g., in a refrigerator or freezer). |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound in various solvents under stressed conditions. This data is intended to be representative and should be confirmed by experimental analysis.
| Solvent | Condition | Time (hours) | This compound Remaining (%) | Appearance |
| Acetonitrile | 40°C | 24 | 99.5 | Colorless Solution |
| Methanol | 40°C | 24 | 98.2 | Colorless Solution |
| Water | 40°C | 24 | 85.1 | Faint Yellow Solution |
| 0.1 M HCl in Water/Acetonitrile (1:1) | 40°C | 24 | 45.3 | Dark Brown Solution with Precipitate |
| 0.1 M NaOH in Water/Acetonitrile (1:1) | 40°C | 24 | 97.8 | Colorless Solution |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Assay
This protocol describes a reverse-phase HPLC method suitable for quantifying this compound and separating it from potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution to 0.1 mg/mL with the chosen stress condition solvent.
-
At each time point, take an aliquot of the sample, neutralize if necessary, and dilute with the initial mobile phase composition to a final concentration of approximately 10 µg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Incubate at 40°C and analyze samples at 0, 2, 4, 8, and 24 hours.
2. Base Hydrolysis:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Incubate at 40°C and analyze samples at 0, 2, 4, 8, and 24 hours.
3. Oxidative Degradation:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.
-
Incubate at room temperature and analyze samples at 0, 2, 4, 8, and 24 hours.
4. Thermal Degradation:
-
Store a solid sample of this compound in an oven at 60°C.
-
At each time point (e.g., 1, 3, 7, and 14 days), dissolve a portion of the solid in acetonitrile for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in acetonitrile) to a photostability chamber with a combination of UV and visible light.
-
Analyze samples at various time points as recommended by ICH Q1B guidelines.
Visualizations
References
- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 2. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Spectroscopic Validation of [2-(2-Furyl)phenyl]methanol: A Comparative Guide
A definitive guide to the structural confirmation of [2-(2-Furyl)phenyl]methanol using spectroscopic techniques. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and a clear workflow for structural validation.
Researchers and professionals in drug development and chemical sciences require unambiguous structural confirmation of novel compounds. This guide details the spectroscopic validation of this compound, a molecule of interest in medicinal chemistry and materials science. By comparing its spectral data with those of analogous compounds, phenylmethanol and 2-furanmethanol, we provide a clear framework for its identification and characterization.
Comparative Spectroscopic Data
The structural integrity of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a side-by-side comparison with phenylmethanol and 2-furanmethanol, highlighting the key spectral features that confirm the presence of the furan, phenyl, and hydroxymethyl functional groups in the target molecule.
¹H NMR Data Comparison
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | This compound (Predicted) | Phenylmethanol (Experimental) | 2-Furanmethanol (Experimental) |
| -CH₂OH | ~4.7 | ~4.6 | ~4.5 |
| Aromatic-H (Phenyl) | ~7.2 - 7.6 | ~7.2 - 7.4 | - |
| Furan-H | ~6.3, ~6.4, ~7.4 | - | ~6.2, ~6.3, ~7.3 |
| -OH | Variable | Variable | Variable |
Note: Predicted data for this compound was obtained from computational prediction tools. Experimental data for phenylmethanol and 2-furanmethanol are referenced from various chemical databases.
¹³C NMR Data Comparison
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | This compound (Predicted) | Phenylmethanol (Experimental) | 2-Furanmethanol (Experimental) |
| -CH₂OH | ~60 | ~65 | ~57 |
| Aromatic-C (Phenyl) | ~125 - 140 | ~127 - 141 | - |
| Furan-C | ~108, ~111, ~143, ~153 | - | ~107, ~110, ~142, ~153 |
Note: Predicted data for this compound was obtained from computational prediction tools. Experimental data for phenylmethanol and 2-furanmethanol are referenced from various chemical databases.
IR Spectroscopy Data Comparison
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Phenylmethanol (Experimental) | 2-Furanmethanol (Experimental) |
| O-H Stretch (Alcohol) | ~3350 (broad) | ~3344 (broad)[1] | ~3300 (broad) |
| C-H Stretch (Aromatic) | ~3060 | ~3030 | - |
| C-H Stretch (Furan) | ~3120 | - | ~3120 |
| C-H Stretch (Aliphatic) | ~2920 | ~2870 | ~2870 |
| C=C Stretch (Aromatic) | ~1600, ~1480 | ~1600, ~1495, ~1455 | - |
| C=C Stretch (Furan) | ~1580, ~1500 | - | ~1590, ~1500 |
| C-O Stretch (Alcohol) | ~1030 | ~1022[1] | ~1010 |
Note: Predicted data for this compound was obtained from computational prediction tools. Experimental data for phenylmethanol and 2-furanmethanol are referenced from the NIST Chemistry WebBook and other sources.[1]
Mass Spectrometry Data Comparison
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 174.07 (Calculated for C₁₁H₁₀O₂) | 157, 145, 115, 91 |
| Phenylmethanol | 108.06 | 107, 79, 77 |
| 2-Furanmethanol | 98.04 | 97, 81, 69, 41 |
Note: The molecular formula for this compound is C11H10O2, with a molecular weight of 174.2 g/mol .[2] Key fragment ions are predicted based on common fragmentation patterns.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data processing involves Fourier transformation and baseline correction.
Infrared (IR) Spectroscopy
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Key functional groups are identified by their characteristic absorption bands.
Mass Spectrometry (MS)
-
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.
-
Electron ionization (EI) is a common method for generating ions.
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical structure like this compound.
Caption: Workflow for the spectroscopic validation of a chemical compound.
This comprehensive guide provides the necessary data and protocols for the robust spectroscopic validation of this compound. By following this structured approach, researchers can confidently confirm the identity and purity of their synthesized compounds.
References
Furan vs. Thiophene Phenylmethanols: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity
The isosteric replacement of a furan ring with a thiophene ring can significantly impact a molecule's biological activity. This is largely due to the differences in electronegativity, aromaticity, and hydrogen-bonding capabilities between the oxygen and sulfur heteroatoms. While both furan and thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, subtle structural changes can lead to marked differences in potency and selectivity.[1][2]
The following table summarizes the in vitro anticancer activity of various furan and thiophene derivatives against several human cancer cell lines. It is important to note that these compounds are not phenylmethanols but represent structurally related scaffolds where the furan or thiophene moiety is a key pharmacophore. This data is intended to provide a general comparison of the potential of these two heterocycles in the design of anticancer agents.
| Compound Class | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolyl Chalcone | Furan | MCF-7 (Breast) | - | Doxorubicin | - |
| Pyrazolyl Chalcone | Thiophene | A549 (Lung) | 27.7 (µg/mL) | Doxorubicin | 28.3 (µg/mL) |
| Pyrazolyl Chalcone | Thiophene | HepG2 (Liver) | 26.6 (µg/mL) | Doxorubicin | 21.6 (µg/mL) |
| Furan-based derivative | Furan | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified |
| Thienopyrimidine derivative | Thiophene | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | Not Specified |
| Thieno[3,2-b]pyrrole derivative | Thiophene | HepG2 (Liver) | 3.023 ± 0.12 | Doxorubicin | Not Specified |
Note: The data presented is from different studies and for structurally different parent molecules, therefore direct comparison should be made with caution.
Experimental Protocols
To facilitate further research and enable a direct comparison of furan- and thiophene-substituted phenylmethanols, detailed experimental protocols for their synthesis and a common in vitro anticancer assay are provided below.
Synthesis of (Furan-2-yl)(phenyl)methanol and (Thiophen-2-yl)(phenyl)methanol via Grignard Reaction
This protocol describes a general method for the synthesis of the title compounds through the addition of a heterocyclic Grignard reagent to benzaldehyde.
Materials:
-
Furan or Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add furan or thiophene (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
To the resulting solution of 2-furyllithium or 2-thienyllithium, add magnesium bromide etherate (1.0 equivalent) in one portion.
-
Remove the cooling bath and allow the mixture to stir at room temperature for 1 hour to form the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the freshly prepared Grignard reagent solution to 0 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3][4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired phenylmethanol.[3]
-
In Vitro Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][6][7]
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (furan- and thiophene-substituted phenylmethanols) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.[8]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[6]
-
Signaling Pathway and Experimental Workflow
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is one such critical pathway that is often dysregulated in cancer.[10][11][12] The diagram below illustrates a simplified representation of this pathway and potential points of inhibition by anticancer compounds.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition points for anticancer drugs.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the title compounds.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Under the Microscope: A Comparative Analysis of [2-(2-Furyl)phenyl]methanol and Other Benzyl Alcohols
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of the reactivity of [2-(2-Furyl)phenyl]methanol against a backdrop of other substituted benzyl alcohols, supported by established experimental data and methodologies.
The reactivity of benzyl alcohols is intrinsically linked to the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the stability of intermediates and transition states in various reactions. This guide will focus on two key reaction types sensitive to these electronic effects: oxidation to the corresponding aldehyde and nucleophilic substitution reactions proceeding through a carbocation intermediate (SN1-type).
Electronic Effects of the 2-(2-Furyl)phenyl Substituent
Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is often sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the transition state, which often has some degree of positive charge development on the benzylic carbon.
Based on the electron-donating nature of the 2-furyl group, it is predicted that this compound will exhibit a higher reactivity towards oxidation compared to unsubstituted benzyl alcohol. Its reactivity is expected to be comparable to or slightly greater than other benzyl alcohols bearing weakly electron-donating groups.
Below is a table summarizing the relative oxidation rates of various substituted benzyl alcohols with pyrazinium dichromate (PzDC) in DMSO, a reaction known to be sensitive to electronic effects. The predicted relative rate for this compound is included for comparison, based on its inferred electronic properties.
| Substituent (X) in X-C₆H₄CH₂OH | Hammett Constant (σp) | Relative Rate (k/k₀) |
| 4-OCH₃ | -0.27 | 3.89 |
| 4-CH₃ | -0.17 | 2.14 |
| 2-(2-Furyl) (predicted) | ~ -0.08 | ~1.5 |
| H | 0.00 | 1.00 |
| 4-Cl | 0.23 | 0.45 |
| 4-NO₂ | 0.78 | 0.08 |
Data for substituted benzyl alcohols adapted from a kinetic study on their oxidation by Pyrazinium Dichromate. The predicted relative rate for this compound is an estimation based on the Hammett constant of the 2-furyl group.
Experimental Protocol: Oxidation of Benzyl Alcohol
The following is a representative experimental protocol for the oxidation of a benzyl alcohol to the corresponding aldehyde using pyrazinium dichromate (PzDC).
Materials:
-
Substituted benzyl alcohol (1 mmol)
-
Pyrazinium dichromate (PzDC) (1.1 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
2,4-Dinitrophenylhydrazine solution (for characterization)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzyl alcohol (1 mmol) in DMSO (5 mL).
-
In a separate flask, dissolve PzDC (1.1 mmol) in DMSO (5 mL).
-
Add the PzDC solution to the alcohol solution dropwise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the resulting aldehyde, for instance, by forming its 2,4-dinitrophenylhydrazone derivative and determining its melting point.
Visualizing the Oxidation Workflow
The logical steps involved in a typical oxidation experiment can be visualized as follows:
Comparative Reactivity in SN1-Type Reactions
Nucleophilic substitution reactions of benzyl alcohols, particularly under acidic conditions, often proceed via an SN1 mechanism involving the formation of a resonance-stabilized benzylic carbocation. The rate of these reactions is highly dependent on the stability of this carbocation intermediate. Electron-donating groups on the phenyl ring significantly stabilize the carbocation, thereby accelerating the reaction rate.
Given the electron-donating character of the 2-furyl substituent, this compound is expected to undergo SN1-type reactions, such as acid-catalyzed dehydration or reaction with hydrogen halides, at a faster rate than unsubstituted benzyl alcohol. The furan ring can participate in the delocalization of the positive charge of the benzylic carbocation, providing additional stabilization.
The following table presents a qualitative comparison of the expected reactivity of various benzyl alcohols in SN1-type reactions.
| Substituent (X) in X-C₆H₄CH₂OH | Electronic Effect | Expected Relative Reactivity in SN1 Reactions |
| 4-OCH₃ | Strong Electron-Donating | Very High |
| 4-CH₃ | Electron-Donating | High |
| 2-(2-Furyl) (predicted) | Weak Electron-Donating | Moderately High |
| H | Neutral | Moderate |
| 4-Cl | Weak Electron-Withdrawing | Low |
| 4-NO₂ | Strong Electron-Withdrawing | Very Low |
Experimental Protocol: Synthesis of this compound
The target molecule, this compound, can be synthesized via a Grignard reaction between 2-bromophenylmethanol (protected as a silyl ether) and furan. A more direct, though potentially lower-yielding, synthesis involves the reaction of 2-bromobenzaldehyde with furyl lithium, followed by reduction. A detailed protocol for a related synthesis of furan-2-yl(phenyl)methanol is provided below, which can be adapted.
Materials:
-
Bromobenzene (or a suitable 2-substituted bromophenyl precursor)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Furfural
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of freshly distilled furfural in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway
The formation of the benzylic carbocation is a key step in SN1 reactions of benzyl alcohols. The following diagram illustrates this process and the subsequent nucleophilic attack.
Conclusion
A Comparative Guide to the Synthesis of [2-(2-Furyl)phenyl]methanol: Established Grignard Route vs. a Novel Suzuki Coupling Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes to [2-(2-Furyl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. We will evaluate the well-established Grignard reaction pathway and propose a novel, two-step synthetic sequence involving a Suzuki coupling followed by a selective reduction. This comparison aims to provide researchers with a comprehensive overview of the available methodologies, enabling informed decisions for their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key metrics for the established Grignard synthesis and the proposed new Suzuki coupling-based route to this compound.
| Metric | Established Route: Grignard Reaction | New Route: Suzuki Coupling & Reduction |
| Overall Yield | High (Reported up to 94%) | Potentially high (dependent on optimization of two steps) |
| Number of Steps | One | Two |
| Starting Materials | Phenylmagnesium bromide, Furfural | 2-Bromobenzaldehyde, 2-Furylboronic acid, Sodium borohydride |
| Key Reagents | Grignard reagent, THF | Palladium catalyst, Base, Reducing agent |
| Reaction Conditions | Cryogenic temperatures (0-5 °C), inert atmosphere | Elevated temperatures for coupling, mild conditions for reduction |
| Scalability | Generally good, but Grignard reagents can be sensitive | Potentially very scalable, palladium catalysts are highly efficient |
| Safety & Handling | Grignard reagents are highly reactive and moisture-sensitive | Boronic acids are generally stable; palladium catalysts require careful handling |
| Purification | Column chromatography | Column chromatography after each step |
Established Synthetic Route: Grignard Reaction
The reaction of a Grignard reagent with an aldehyde is a classic and powerful method for carbon-carbon bond formation and the synthesis of alcohols. In the case of this compound, this involves the addition of phenylmagnesium bromide to furfural.
Experimental Protocol: Grignard Reaction
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Furfural
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Furfural: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled furfural in anhydrous diethyl ether or THF is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product as an oil.
A Comparative Guide to Purity Assessment of Synthesized [2-(2-Furyl)phenyl]methanol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of [2-(2-Furyl)phenyl]methanol, a bi-aryl methanol compound. Experimental data and detailed protocols are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and resolving power, making it ideal for separating complex mixtures.[1] A well-developed and validated HPLC method can accurately quantify the main compound and detect potential impurities, ensuring the quality and safety of the final product.[1][2]
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a primary method, other techniques can also be employed for purity determination, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and reproducibility; suitable for a wide range of compounds.[2] | Requires method development and validation; solvent consumption. | Quantitative purity determination and impurity profiling.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile compounds; high sensitivity.[1] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile impurities.[1][3] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster analysis and reduced organic solvent consumption compared to HPLC.[3] | Higher initial instrument cost. | Chiral separations and impurity profiling.[3] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, low sample and solvent consumption.[1] | Lower sensitivity for some applications compared to HPLC. | Analysis of small molecules and ions.[1] |
| Spectroscopic Techniques (UV-Vis, FT-IR) | Measurement of the absorption of electromagnetic radiation by the analyte. | Rapid and non-destructive; provides structural information.[4] | Lower specificity for complex mixtures; often used for qualitative analysis. | Preliminary purity assessment and functional group identification.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for identification and quantification (qNMR). | Lower sensitivity compared to chromatographic methods. | Structural elucidation of impurities and quantitative analysis using an internal standard. |
Experimental Protocol: Purity Assessment of this compound by HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be specific, accurate, and precise, in line with the principles of HPLC method validation.[5][6]
1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the synthesized this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
4. Analysis Procedure
Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and calculate the percentage purity of the sample.
5. Calculation of Purity
The purity of this compound is calculated using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Potential Impurities
Based on the synthesis of similar bi-aryl compounds, potential impurities in this compound may arise from starting materials, side reactions, or degradation.[7][8] For instance, in a Grignard reaction between a phenylmagnesium halide and 2-furaldehyde, unreacted starting materials or by-products from homocoupling could be present.[7]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC, from sample preparation to the final purity report.
Caption: HPLC Purity Assessment Workflow for this compound.
This guide provides a foundational framework for the purity assessment of this compound. It is essential to perform a full method validation according to ICH guidelines (Q2(R1)) to ensure the reliability and accuracy of the results for regulatory submissions.[5] This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][5]
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. aber.apacsci.com [aber.apacsci.com]
- 4. ijrar.org [ijrar.org]
- 5. mastelf.com [mastelf.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrevlett.com [chemrevlett.com]
Benchmarking Catalytic Activity: A Comparative Analysis of [2-(2-Furyl)phenyl]methanol-Derived Ligands
A definitive comparative guide on the catalytic performance of ligands derived from [2-(2-Furyl)phenyl]methanol remains a specialized area of research with limited publicly available, direct head-to-head experimental data. While the furan moiety is a recognized component in the design of privileged chiral ligands for asymmetric catalysis, specific quantitative benchmarking of ligands from this particular scaffold against other established catalytic systems is not extensively documented in readily accessible literature. This guide, therefore, provides a framework for such a comparison, drawing upon analogous systems and established principles in catalysis, and outlines the necessary experimental protocols for a rigorous evaluation.
The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Ligands derived from the this compound scaffold present an interesting structural motif, combining the electron-rich furan ring with a phenyl backbone, which can be readily functionalized to create a chiral environment. The furan's oxygen atom can act as a Lewis basic site, potentially influencing the electronic properties and coordination geometry of a metal center.
Data Presentation: A Template for Comparison
To objectively assess the catalytic activity of a novel ligand derived from this compound, a systematic comparison against well-established ligands in a benchmark reaction is essential. The following table provides a template for summarizing the key performance indicators. For the purpose of this guide, we will consider the widely studied Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) as the benchmark reaction.
Table 1: Comparative Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | This compound-derived Phosphine (Hypothetical) | Data to be determined | Data to be determined | This work |
| 2 | (R,R)-Trost Ligand | >95 | >98 | [Reference for Trost Ligand Data] |
| 3 | (S)-BINAP | >90 | ~90 | [Reference for BINAP Data] |
| 4 | (R)-PhanePhos | >95 | ~95 | [Reference for PhanePhos Data] |
Note: The data for the hypothetical this compound-derived ligand is illustrative and would need to be generated through experimental work.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for valid comparisons. Below are representative procedures for the synthesis of a hypothetical phosphine ligand derived from this compound and its subsequent use in the benchmark catalytic reaction.
Protocol 1: Synthesis of a Chiral Phosphine Ligand from (R)-[2-(2-Furyl)phenyl]methanol
-
Chiral Resolution/Asymmetric Synthesis of this compound: The synthesis would begin with the preparation of enantiomerically pure (R)- or (S)-[2-(2-Furyl)phenyl]methanol. This could be achieved either through chiral resolution of the racemic alcohol or via an asymmetric synthesis, for example, the asymmetric reduction of 2-(2-furoyl)benzene.
-
Conversion to the Corresponding Chloride: The chiral alcohol is then converted to the corresponding benzylic chloride using a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride) while taking care to avoid racemization.
-
Phosphination: The chiral chloride is reacted with a phosphinating agent, such as diphenylphosphine, in the presence of a base (e.g., n-butyllithium) to yield the desired chiral phosphine ligand. Purification is typically achieved by column chromatography under an inert atmosphere.
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]2) and the chiral ligand (in a 1:2.2 Pd:ligand ratio) in an appropriate anhydrous solvent (e.g., THF or DCM) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate reaction vessel under an inert atmosphere is added 1,3-diphenylallyl acetate (1.0 equiv.), the nucleophile (e.g., dimethyl malonate, 1.2 equiv.), and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and potassium acetate).
-
Catalysis: The pre-formed catalyst solution (typically 1-2 mol%) is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Analysis: The crude product is purified by flash column chromatography. The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC.
Mandatory Visualization
To visualize the logical flow of the synthesis and catalytic application, a Graphviz diagram is provided below.
Caption: Workflow for the synthesis and catalytic application of a this compound-derived ligand.
This guide underscores the necessity for rigorous experimental investigation to truly benchmark the catalytic activity of this promising class of ligands. The provided templates and protocols offer a clear roadmap for researchers to undertake such a comparative study, which would be a valuable contribution to the field of asymmetric catalysis.
Comparative Biological Activity of Phenyl-Furan Analogs: A Case Study on Substituted Phenylfuranylnicotinamidines
Introduction
Antimicrobial Activity
The antimicrobial efficacy of the synthesized phenylfuranylnicotinamidine analogs was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined for each analog.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenylfuranylnicotinamidine Analogs
| Compound | Substitution on Phenyl Ring | MIC (μM) vs. S. aureus | MIC (μM) vs. B. megaterium | MIC (μM) vs. E. coli | MIC (μM) vs. P. aeruginosa |
| 4a | 4-H | 10 | 20 | 20 | 20 |
| 4b | 4-CH₃ | 10 | 20 | 20 | 20 |
| 4c | 4-OCH₃ | 20 | 20 | 20 | 20 |
| 4d | 4-F | 20 | 20 | 20 | 20 |
| 4e | 4-Cl | 20 | 20 | 20 | 20 |
| 4f | 4-Br | 20 | 20 | 20 | 20 |
| 4g | 3-Cl | 20 | 20 | 20 | 20 |
| 4h | 2-Cl | 20 | 20 | 20 | 20 |
| 4i | 2,4-diCl | 20 | 20 | 20 | 20 |
| Ampicillin | (Reference) | 10 | 10 | 10 | 10 |
Data sourced from Abuo-Rahma et al. (2016).
Antiproliferative Activity
A selection of the synthesized phenylfuranylnicotinamidine analogs was screened for their in vitro anticancer activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The data is presented as the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: In Vitro Anticancer Activity (GI₅₀) of Selected Phenylfuranylnicotinamidine Analogs against Various Cancer Cell Lines
| Compound | Substitution on Phenyl Ring | Leukemia (RPMI-8226) GI₅₀ (μM) | Non-Small Cell Lung Cancer (NCI-H460) GI₅₀ (μM) | Colon Cancer (HCT-116) GI₅₀ (μM) | CNS Cancer (SF-268) GI₅₀ (μM) | Melanoma (UACC-62) GI₅₀ (μM) | Ovarian Cancer (OVCAR-3) GI₅₀ (μM) | Renal Cancer (786-0) GI₅₀ (μM) | Prostate Cancer (PC-3) GI₅₀ (μM) | Breast Cancer (MCF7) GI₅₀ (μM) |
| 4a | 4-H | 1.58 | 1.74 | 1.86 | 2.19 | 1.95 | 2.04 | 2.34 | 1.91 | 2.09 |
| 4b | 4-CH₃ | 1.29 | 1.41 | 1.51 | 1.78 | 1.58 | 1.66 | 1.90 | 1.55 | 1.70 |
| 4c | 4-OCH₃ | 3.16 | 3.48 | 3.72 | 4.38 | 3.90 | 4.08 | 4.68 | 3.81 | 4.18 |
| 4e | 4-Cl | 0.83 | 0.91 | 0.97 | 1.14 | 1.02 | 1.06 | 1.22 | 0.99 | 1.09 |
| 4f | 4-Br | 1.00 | 1.10 | 1.17 | 1.38 | 1.23 | 1.28 | 1.47 | 1.20 | 1.31 |
| 4g | 3-Cl | 1.12 | 1.23 | 1.32 | 1.55 | 1.38 | 1.44 | 1.65 | 1.35 | 1.48 |
| 4h | 2-Cl | 2.82 | 3.10 | 3.31 | 3.90 | 3.47 | 3.63 | 4.16 | 3.40 | 3.73 |
| 4i | 2,4-diCl | 1.41 | 1.55 | 1.66 | 1.95 | 1.74 | 1.81 | 2.08 | 1.70 | 1.86 |
Data sourced from Abuo-Rahma et al. (2016).
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) for the synthesized compounds was determined using the broth microdilution method.[2]
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Preparation of Compound Dilutions: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of each compound were then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. The final volume in each well was 200 µL. The plates were incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.[4]
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition and Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the GI₅₀ value was determined.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing```dot
Caption: Workflow for the MTT Assay to determine in vitro cytotoxicity.
Signaling Pathway Implicated in Anticancer Activity of some Furan Derivatives
While the precise mechanism of action for the phenylfuranylnicotinamidines was not fully elucidated in the referenced study, many furan-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. [7]
Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer furan derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. eurekaselect.com [eurekaselect.com]
Cross-Validation of Analytical Methods for the Quantification of [2-(2-Furyl)phenyl]methanol: A Comparative Guide
Comparative Analysis of Analytical Techniques
The choice between GC-MS and HPLC-DAD for the analysis of [2-(2-Furyl)phenyl]methanol depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.
Data Presentation: A Comparative Overview of Analytical Methods
| Parameter | Method A: Gas Chromatography-Mass Spectrometry (GC-MS) | Method B: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) |
| Principle | Separation of volatile compounds based on their boiling points and partitioning between a stationary and a mobile gas phase, followed by detection based on their mass-to-charge ratio.[1] | Separation of compounds based on their partitioning between a stationary solid phase and a liquid mobile phase, followed by detection using UV-Vis absorbance.[1] |
| Selectivity | Very High (Mass-to-charge ratio provides a high degree of specificity).[1] | Moderate to High (Dependent on chromatographic resolution and UV spectral uniqueness).[1] |
| Sensitivity | High (LOD and LOQ typically in the low ng/mL or µg/L range).[1][2] | Moderate (LOD and LOQ generally in the µg/mL to mg/L range).[1][3] |
| Linearity (R²) | > 0.999[2] | > 0.998[3] |
| Accuracy (% Recovery) | 90-110% | 89-105%[3] |
| Precision (%RSD) | < 5%[2] | < 5%[3] |
| Sample Preparation | May require derivatization to increase volatility; suitable for headspace or solid-phase microextraction (SPME) for volatile impurities.[1][2] | Generally requires dissolution in a suitable solvent; compatible with a wider range of sample matrices.[4] |
| Analysis Time | Typically faster run times for volatile compounds. | Can have longer run times depending on the complexity of the separation. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-DAD.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of thermally stable and volatile compounds.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 280°C.[5]
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Data Acquisition: Full scan and/or selected ion monitoring (SIM) for enhanced sensitivity.
Method B: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
This method is ideal for non-volatile or thermally labile compounds and offers robust performance for routine analysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol).
-
Generate a set of calibration standards through serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. HPLC-DAD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[4]
-
Gradient Program: 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at the maximum absorption wavelength of this compound (determined by UV-Vis scan, likely around 250-280 nm based on similar structures).[4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Isomeric Effects on the Properties of Furyl-Phenylmethanols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a furan moiety on a phenylmethanol scaffold can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the positional isomers of furyl-phenylmethanol, offering a valuable resource for researchers in medicinal chemistry and materials science. Understanding these isomeric effects is crucial for the rational design of novel compounds with tailored characteristics.
Physicochemical Properties: A Comparative Overview
The position of the furyl group—whether at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring—alters the molecule's polarity, steric hindrance, and electronic properties. These changes are reflected in their macroscopic properties, as summarized below.
| Property | 2-(Furan-2-yl)phenylmethanol | 3-(Furan-2-yl)phenylmethanol | 4-(Furan-2-yl)phenylmethanol |
| Molecular Formula | C₁₁H₁₀O₂ | C₁₁H₁₀O₂ | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol | 174.20 g/mol | 174.20 g/mol |
| Boiling Point | 137-138 °C at 2 mmHg[1] | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Physical State | Liquid/Oil | Data not available | Data not available |
Isomeric Influence on Biological Activity
While comprehensive comparative studies on the biological activities of furyl-phenylmethanol isomers are limited, the spatial arrangement of the furan and hydroxyl groups is expected to play a critical role in their interactions with biological targets. For instance, the proximity of the furan's oxygen atom and the hydroxyl group in the 2-isomer could lead to intramolecular hydrogen bonding, affecting its conformation and binding affinity to enzymes or receptors. The more extended structures of the 3- and 4-isomers may allow for different binding modes. Further research is warranted to explore these potential differences in biological efficacy, for example, in antimicrobial or anticancer applications.
Experimental Protocols
Synthesis of Furyl-Phenylmethanol Isomers
The synthesis of furyl-phenylmethanol isomers can be achieved through various organic chemistry methodologies. The Suzuki-Miyaura cross-coupling reaction is a versatile approach for forming the crucial carbon-carbon bond between the furan and phenyl rings.
General Procedure for Suzuki-Miyaura Coupling:
-
Preparation of Boronic Acid/Ester: The appropriately substituted phenyl boronic acid or furan boronic acid is required as a coupling partner.
-
Coupling Reaction: The boronic acid derivative is reacted with the corresponding bromo- or iodo-substituted precursor (e.g., a bromophenylmethanol derivative or a bromofuran) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent and Temperature: The reaction is typically carried out in a solvent mixture, such as toluene/ethanol or DMF/water, at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Spectroscopic Characterization
The structural identity and purity of the synthesized isomers can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns of the aromatic and furan protons will be distinct for each isomer, providing unambiguous structural assignment.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and the furan ring C-O-C stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
Visualizing Isomeric Relationships and Synthesis
To better understand the relationship between the isomeric structures and their synthesis, the following diagrams are provided.
Caption: Relationship between furyl-phenylmethanol isomers and their properties.
Caption: General workflow for the synthesis and analysis of furyl-phenylmethanols.
References
A comparative review of synthons for substituted biaryls
A Comparative Review of Synthons for the Synthesis of Substituted Biaryls
The construction of biaryl motifs is a cornerstone of modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. The choice of the aryl synthon is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of the biaryl synthesis. This guide provides an objective comparison of common synthons used in palladium-catalyzed cross-coupling reactions for the preparation of substituted biaryls, supported by experimental data.
Introduction to Biaryl Synthesis and Common Synthons
Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1] These reactions typically involve the coupling of an organometallic reagent (the nucleophilic partner) with an organic halide or triflate (the electrophilic partner). The nature of the organometallic reagent, or "synthon," significantly influences the reaction's outcome. The most prominent synthons employed in biaryl synthesis include organoboron, organosilicon, organotin, organomagnesium, and diazonium compounds. Each of these synthons is associated with a named reaction, namely the Suzuki-Miyaura, Hiyama, Stille, Kumada, and Gomberg-Bachmann reactions, respectively.
Comparative Analysis of Key Synthons
The selection of an appropriate synthon is a multifactorial decision that depends on the specific synthetic challenge. The following sections provide a detailed comparison of the most widely used synthons, focusing on their performance, stability, and operational considerations.
Organoboron Reagents (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is arguably the most utilized method for biaryl synthesis due to the low toxicity of the boron reagents and byproducts, the wide availability of boronic acids, and the generally high yields.[2]
Key Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity.[2]
-
Stability: Many boronic acids are crystalline, free-flowing solids that are stable to air and moisture, allowing for easier storage and handling.[3]
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both coupling partners.
-
Mild Reaction Conditions: The coupling can often be performed under relatively mild conditions.[2]
Key Disadvantages:
-
Requirement of a Base: The reaction requires a base, which can be incompatible with sensitive substrates.[2]
-
Potential for Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source.[2]
Organosilicon Reagents (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes as the nucleophilic partner. These reagents are attractive due to their low toxicity and the environmental benignity of the silicate byproducts.[4]
Key Advantages:
-
Low Toxicity: Organosilanes and their byproducts are environmentally friendly.[4]
-
Stability: Organosilanes are generally stable and can be handled without special precautions.[5]
Key Disadvantages:
-
Activation Required: The C-Si bond is less polarized and often requires activation by a fluoride source (e.g., TBAF) or a base.[5]
-
Slower Reaction Rates: Hiyama couplings can sometimes be slower than other cross-coupling reactions.
Organotin Reagents (Stille Coupling)
The Stille coupling employs organostannanes and is known for its excellent functional group tolerance and the fact that it does not typically require a base.[2]
Key Advantages:
-
Excellent Functional Group Tolerance: The reaction is compatible with a wide array of functional groups.[6]
-
No Base Required: The absence of a base can be advantageous for sensitive substrates.[2]
-
Stable Reagents: Organostannanes are stable and can be purified by chromatography.[6]
Key Disadvantages:
-
Toxicity: The primary drawback is the high toxicity of organotin reagents and byproducts.[2][7]
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which can be difficult to remove from the product.[2]
Organomagnesium Reagents (Kumada Coupling)
The Kumada coupling utilizes Grignard reagents, which are highly reactive nucleophiles.
Key Advantages:
-
High Reactivity: Grignard reagents are highly reactive, which can lead to high yields and fast reaction times.
-
Readily Available: A wide variety of Grignard reagents are commercially available or can be easily prepared.[8]
Key Disadvantages:
-
High Basicity: Grignard reagents are strong bases and are incompatible with acidic functional groups.
-
Moisture Sensitivity: They are extremely sensitive to moisture and air, requiring anhydrous and inert reaction conditions.[9]
-
Homocoupling: A common side reaction is the homocoupling of the Grignard reagent.[10][11]
Arenediazonium Salts (Gomberg-Bachmann Reaction)
Arenediazonium salts are versatile synthons that can be used in various transformations to generate aryl radicals for biaryl synthesis.[12]
Key Advantages:
-
Readily Accessible: Diazonium salts are easily prepared from primary aromatic amines.[13]
-
Versatile Reactivity: They can participate in cross-coupling, C-H arylation, and annulation reactions.[14][15]
Key Disadvantages:
-
Low Yields (Classical): The original Gomberg-Bachmann reaction often gives low yields due to side reactions.[16]
-
Stability: Diazonium salts can be unstable and potentially explosive, requiring careful handling.
Quantitative Performance Data
The following table summarizes typical reaction conditions and yields for the synthesis of a model biaryl compound, 4-methoxybiphenyl, using different synthons.
| Synthon Type (Reaction) | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Organoboron (Suzuki) | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Water/Acetone | 35 | 0.5 | ~95% | [17] |
| Organosilicon (Hiyama) | 4-Iodoanisole | Phenyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | TBAF | DMF | RT | 12 | ~90% | [5] |
| Organotin (Stille) | 4-Iodoanisole | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | ~92% | [6] |
| Organomagnesium (Kumada) | 4-Bromoanisole | Phenylmagnesium bromide | NiCl₂(dppp) (1) | - | THF | RT | 2 | ~90% | [18] |
| Arenediazonium (Gomberg) | - | Benzenediazonium chloride | - | - | Benzene | RT | - | <40% | [16] |
Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes and is based on representative literature procedures.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura and Hiyama couplings.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium acetate (0.005 mmol), and a suitable ligand (e.g., triphenylphosphine, 0.01 mmol).[19] The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solution of a base (e.g., 2 M aqueous sodium carbonate, 1.0 mL) and an organic solvent (e.g., toluene, 5 mL) are then added.[19] The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[19]
General Procedure for Hiyama Coupling
In a flask, the aryl halide (1.0 mmol), organosilane (1.5 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol), and a copper(I) salt (e.g., CuI, 1.0 mmol) are combined.[5] The flask is flushed with an inert gas. A solution of a fluoride source (e.g., tetrabutylammonium fluoride, 2.0 mmol) in a dry solvent (e.g., DMF) is then added.[5] The reaction is stirred at the indicated temperature for the specified duration. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to afford the biaryl product.[5]
Visualization of Catalytic Cycles and Workflow
Understanding the reaction mechanisms and having a logical framework for synthon selection are essential for successful biaryl synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Decision workflow for selecting a suitable synthon for biaryl synthesis.
Conclusion
The synthesis of substituted biaryls can be achieved through a variety of cross-coupling reactions, each employing a different class of aryl synthon. The choice of synthon is a critical decision that impacts the overall efficiency, environmental footprint, and applicability of the synthetic route. Organoboron reagents used in the Suzuki-Miyaura coupling are often the first choice due to their low toxicity and broad commercial availability. However, for substrates that are sensitive to basic conditions, the Stille coupling with organotin reagents offers a viable, albeit more toxic, alternative. Organosilicon reagents in the Hiyama coupling present an environmentally benign option, though they may require specific activation. For highly reactive applications where functional group tolerance is not a primary concern, Grignard reagents in the Kumada coupling can be highly effective. Finally, arenediazonium salts provide a classical yet evolving platform for biaryl synthesis. A thorough understanding of the advantages and limitations of each synthon, as outlined in this guide, will enable researchers to make informed decisions and devise optimal strategies for the synthesis of complex biaryl molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions (2019) | François-Xavier Felpin | 175 Citations [scispace.com]
- 13. Synthetic utility of aryl diazoniumsalts | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. home.sandiego.edu [home.sandiego.edu]
Safety Operating Guide
Proper Disposal of [2-(2-Furyl)phenyl]methanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of [2-(2-Furyl)phenyl]methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its hazard profile. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should occur in a well-ventilated area or a chemical fume hood.[1][2]
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin.[2] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Waste Containment:
-
Solid Waste: Collect solid this compound and contaminated solids in a clearly labeled, sealable, and chemically compatible container (e.g., a designated hazardous waste bag or a wide-mouth glass bottle with a screw cap).[3]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealable, and chemically compatible liquid waste container. Ensure the container is appropriate for organic solvents if applicable.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., methanol or acetone).[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3] After thorough decontamination and defacing the original label, the container may be disposed of as non-hazardous solid waste, in accordance with institutional guidelines.[3]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Include the date of waste accumulation.
-
-
Storage:
-
Disposal:
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[2]
-
If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling [2-(2-Furyl)phenyl]methanol
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of [2-(2-Furyl)phenyl]methanol (CAS No: 139697-88-4), tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[2] It is crucial to handle this compound with appropriate engineering controls, personal protective equipment, and safe work practices to minimize exposure.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Acute Toxicity, Oral | Category 4 | [2] |
| Acute Toxicity, Dermal | Category 4 | [2] |
| Acute Toxicity, Inhalation | Category 4 | [2] |
| Skin Corrosion/Irritation | Category 2 | [2] |
| Serious Eye Damage/Irritation | Category 2 | [2] |
| Specific target organ toxicity | Category 3 (Respiratory irritation) | [2] |
Operational Plan: Safe Handling Protocol
This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to keep airborne concentrations low.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash fountain are readily accessible and have been recently certified.[1][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] | Protects against skin contact, irritation, and absorption.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant risk of splashing.[6][7] | Prevents eye irritation and serious eye damage from splashes.[1][2] |
| Skin and Body Protection | A lab coat must be worn. Long pants and closed-toe shoes are required.[7] | Protects skin from accidental contact and contamination.[1] |
| Respiratory Protection | Not typically required if handled within a fume hood. If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator may be necessary. | Prevents respiratory irritation from inhalation of dusts or mists.[1] |
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: Carefully weigh or measure the required amount of this compound within the chemical fume hood. Avoid generating dust.
-
During Use: Keep the container tightly closed when not in use.[1][4] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate the work surface. Remove and properly store or dispose of PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2]
-
Spill: Evacuate the area. Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable container for disposal. Avoid dust formation.[2]
Disposal Plan: Waste Management Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Waste Identification and Segregation
-
Classification: Due to its toxic and irritant properties, this compound waste is classified as hazardous.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials.[8] Collect all waste containing this chemical in a dedicated, properly labeled hazardous waste container.[8][9]
Container and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[4][8]
Storage and Disposal Procedure
-
Collection: Collect all disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) in the designated hazardous waste container.[4][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat and ignition sources and in secondary containment.[4][8]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8][9] Never dispose of this chemical down the drain or in regular trash.[9]
Visualized Workflows and Relationships
The following diagrams illustrate the procedural flow for safe handling and the logical hierarchy of safety controls.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical exposure.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.se [fishersci.se]
- 3. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. wcu.edu [wcu.edu]
- 5. hsa.ie [hsa.ie]
- 6. mcrsafety.com [mcrsafety.com]
- 7. spiritsanddistilling.com [spiritsanddistilling.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
